molecular formula C12H15N3 B1528673 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1249554-25-3

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1528673
CAS No.: 1249554-25-3
M. Wt: 201.27 g/mol
InChI Key: TUNQMGFBBLTUQR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This chemical is supplied as a powder and is recommended to be stored at room temperature . It is a pyrazole derivative, a class of nitrogen-containing heterocycles known for their significant relevance in medicinal chemistry and materials science. Pyrazole-based structures are frequently utilized as key precursors and ligands in various chemical syntheses . For instance, structurally related pyrazole compounds have been employed in the synthesis of novel tripodal ligands for metal complexes, which can exhibit catalytic activity in oxidation reactions . Furthermore, pyrazole derivatives are broadly recognized in scientific literature for possessing a wide spectrum of biological activities, including antimicrobial and antioxidant properties, making them valuable scaffolds in pharmaceutical research and development . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. American Elements provides this compound in various standard and custom grades, including high and ultra-high purity forms (from 99% to 99.999% and higher), to meet specific research requirements . Typical bulk packaging includes palletized pails, fiber and steel drums, and super sacks .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNQMGFBBLTUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the substituted aminopyrazole, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine. While a specific CAS Registry Number for this compound is not readily found in publicly accessible databases, this guide synthesizes established chemical principles and field-proven insights to detail its logical synthesis, robust characterization methodologies, and significant potential within medicinal chemistry. The pyrazole scaffold is a cornerstone of many therapeutic agents, and understanding the nuances of its derivatives is critical for the development of novel pharmaceuticals.[1][2][3][4] This guide serves as a foundational resource for researchers engaged in the exploration of this promising chemical space.

Introduction and Chemical Identity

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine belongs to the class of N-aryl-aminopyrazoles, a family of heterocyclic compounds renowned for a wide spectrum of biological activities.[1][3][4] The core structure consists of a five-membered pyrazole ring bearing an amino group, a methyl group, and a 3,5-dimethylphenyl (m-xylyl) substituent at the N1 position. The precise arrangement of these substituents is critical for its interaction with biological targets.

Nomenclature and Structure:

  • Systematic Name: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

  • Alternative Name: 2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol

  • InChIKey: ZKWCQOGKTAHXKC-UHFFFAOYSA-N

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of drugs like the anti-inflammatory celecoxib, the analgesic dipyrone, and various agents in development for oncology and infectious diseases.[2] The amino group at the 3-position provides a key vector for further functionalization and a critical hydrogen-bonding moiety for target engagement.

Retrosynthesis and Recommended Protocol

The synthesis of 1-aryl-5-methyl-1H-pyrazol-3-amines is most effectively achieved through the condensation of an appropriately substituted arylhydrazine with a β-ketonitrile. This approach, known as the Knorr pyrazole synthesis and its variations, offers a reliable and regioselective route to the desired isomer.

Causality of the Synthetic Strategy

The core principle involves a nucleophilic attack by the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration. The choice of (3,5-dimethylphenyl)hydrazine as the starting material dictates the N1-substituent. The use of acetoacetonitrile (3-oxobutanenitrile) provides the C3-amino and C5-methyl substitution pattern on the pyrazole ring. An alternative, efficient precursor is 3-aminocrotononitrile, which can react with aryl hydrazines under acidic, microwave-assisted conditions to yield the target aminopyrazoles.[5]

The regioselectivity of the reaction is a critical consideration. The initial reaction typically occurs between the more nucleophilic nitrogen of the hydrazine (the NH₂ group) and the more electrophilic carbonyl carbon of the β-ketonitrile. The subsequent cyclization is directed by the tautomeric forms of the intermediate, leading predominantly to the 1,5-disubstituted-3-aminopyrazole isomer.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_output Final Product & Analysis Reactant1 3,5-Dimethylphenylhydrazine Reaction Condensation/Cyclization (e.g., Acetic Acid, Reflux or HCl, Microwave) Reactant1->Reaction Reactant2 Acetoacetonitrile (3-Oxobutanenitrile) Reactant2->Reaction Workup Aqueous Workup (Basification & Extraction) Reaction->Workup Crude Product Purification Column Chromatography (Silica Gel) Workup->Purification Product 1-(3,5-dimethylphenyl)-5-methyl- 1H-pyrazol-3-amine Purification->Product Pure Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system adapted from established methods for similar aminopyrazoles.[5]

Materials:

  • (3,5-Dimethylphenyl)hydrazine hydrochloride

  • Acetoacetonitrile

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (3,5-dimethylphenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid (10 mL per gram of hydrazine).

  • Addition of Reagents: Add acetoacetonitrile (1.1 eq) to the stirred suspension at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching and Neutralization: Cool the mixture to room temperature and pour it slowly into a beaker of ice water. Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine.

Structural Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity, purity, and isomeric structure of the synthesized compound. A multi-technique approach is mandatory.[6][7]

Analytical Techniques and Expected Data
Technique Purpose Expected Observations
¹H NMR Structural ElucidationSignals for the two methyl groups on the phenyl ring (~2.3 ppm), the pyrazole methyl group (~2.2 ppm), the pyrazole C4-H (~5.5-6.0 ppm), aromatic protons on the dimethylphenyl ring (~6.8-7.0 ppm), and a broad singlet for the NH₂ protons.
¹³C NMR Carbon Skeleton ConfirmationResonances for the methyl carbons, aromatic carbons, and the three distinct pyrazole ring carbons (C3, C4, C5).
Mass Spec (ESI-MS) Molecular Weight VerificationA prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.13.
HPLC Purity AssessmentA single major peak under optimized conditions, allowing for quantification of purity (e.g., >95%).
FTIR Functional Group IdentificationCharacteristic stretches for N-H (amine, ~3300-3400 cm⁻¹), C-H (aromatic and aliphatic), and C=N/C=C (pyrazole ring) bonds.
Distinguishing Regioisomers: The Critical Step

The condensation reaction can potentially yield the 1,3-disubstituted-5-amino isomer. Distinguishing this from the desired 1,5-disubstituted-3-amino product is crucial. 2D NMR techniques are invaluable for this purpose.[7]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A definitive NOE correlation would be observed between the protons of the N1-aryl ring and the protons of the C5-methyl group, confirming the 1,5-substitution pattern.

  • Heteronuclear Multiple Bond Correlation (HMBC): This technique shows 2- and 3-bond correlations between protons and carbons. The protons of the C5-methyl group should show a correlation to both the C5 and C4 carbons of the pyrazole ring. The protons on the N1-aryl ring should show correlations to the C5 carbon.

Applications in Drug Discovery and Development

The aminopyrazole motif is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its synthetic tractability.[1][3][4]

Established Bioactivities of the Pyrazole Core

Derivatives of the pyrazole scaffold have demonstrated a remarkable range of therapeutic activities:

  • Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase-2 (COX-2).[2]

  • Anticancer: Targeting protein kinases, which are often dysregulated in cancer.

  • Antimicrobial: Showing efficacy against various bacterial and fungal strains.[1][6][8]

  • Antiviral & Antiprotozoal: Acting on essential enzymes in viral or protozoal life cycles.[1]

  • CNS Activity: Modulating receptors and enzymes within the central nervous system.

Potential Therapeutic Pathways

The structure of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine makes it an attractive candidate for exploration in several therapeutic areas. The diagram below illustrates the relationship between the core scaffold and potential molecular targets.

BiologicalTargets cluster_targets Potential Molecular Targets in Drug Discovery Core 1-(3,5-dimethylphenyl)- 5-methyl-1H-pyrazol-3-amine N1-Aryl Group C3-Amino Group C5-Methyl Group Kinases Protein Kinases (e.g., in Oncology) Core:f2->Kinases H-Bonding COX Cyclooxygenase (COX) (Anti-inflammatory) Core:f1->COX Hydrophobic Pocket Interaction MicrobialEnzymes Microbial Enzymes (Antibacterial/Antifungal) Core:f0->MicrobialEnzymes Scaffold Hopping GPCRs GPCRs / Ion Channels (CNS Disorders) Core:f0->GPCRs Pharmacophore Fit

Caption: Potential molecular targets for the aminopyrazole scaffold in therapeutic development.

The 3-amino group is a key hydrogen bond donor and can interact with the hinge region of protein kinases. The 3,5-dimethylphenyl group can occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity and selectivity. Researchers can use this core structure as a starting point for library synthesis, modifying the aryl ring or acylating the amino group to explore structure-activity relationships (SAR) for specific targets.

Conclusion

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine represents a synthetically accessible and therapeutically promising molecule. While its specific properties are yet to be widely documented, this guide provides a robust framework based on the well-established chemistry of the aminopyrazole class. By following the detailed protocols for synthesis and characterization, researchers can confidently produce and validate this compound. Its structural features make it a prime candidate for screening in various drug discovery programs, particularly in oncology and inflammatory diseases, continuing the legacy of the pyrazole core as a cornerstone of modern medicinal chemistry.

References

  • Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. (n.d.). Der Pharma Chemica. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10449–10463. [Link]

  • Desai, N. C., Pandya, D. D., & Maheta, A. S. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. Cogent Chemistry, 3(1), 1313437. [Link]

  • Gaba, J., Sharma, S., Arora, G., & Sharma, P. (2016). Synthesis, Characterization and Microbial Activity of N-Substituted Pyrazolines. Asian Journal of Chemistry, 28(9), 2031–2037. [Link]

  • Singh, R. S., & Raghav, N. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Journal of Scientific & Innovative Research, 4(5), 232-236. [Link]

  • Scola, P. M., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 360045-02-9 | 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazole. [Link]

  • Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences, 13(1), 1-10. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–15. [Link]

  • Al-Ostath, A. I. A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-15. [Link]

  • PubChem. (n.d.). 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one. [Link]

  • Al-wsabli, M. F., & Al-Ghorbani, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3083. [Link]

Sources

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, outline detailed synthetic and analytical protocols, and explore its potential therapeutic applications based on the well-established biological activities of the pyrazole scaffold.

Core Molecular Profile

The foundational step in the investigation of any novel compound is the precise determination of its molecular formula and weight. These parameters are critical for all subsequent quantitative experimental work, from reaction stoichiometry to the preparation of solutions for biological assays.

Molecular Formula and Weight

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is a substituted aminopyrazole. Its structure consists of a central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. This core is functionalized with three key substituents:

  • A 3,5-dimethylphenyl group at the N1 position of the pyrazole ring.

  • An **amine group (-NH₂) ** at the C3 position.

  • A methyl group (-CH₃) at the C5 position.

Based on this structure, the molecular formula and weight have been determined. A constitutional isomer, 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, possesses the identical molecular formula and weight, underscoring the importance of precise structural elucidation.[1]

PropertyValue
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Monoisotopic Mass 201.1266 Da[1]

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, offering multiple routes to the target compound. The most common and efficient methods typically involve the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

Retrosynthetic Analysis and Proposed Synthesis

A logical synthetic approach for 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine involves the cyclocondensation reaction between 3,5-dimethylphenylhydrazine and a suitable three-carbon building block with the required functionalities. Acetoacetamide or its synthetic equivalents can serve this purpose.

Synthesis_Workflow cluster_reactants Starting Materials cluster_product Final Product A 3,5-Dimethylphenylhydrazine C Cyclocondensation (Acid or Base Catalysis) A->C Reactant 1 B Acetoacetamide (or equivalent) B->C Reactant 2 D 1-(3,5-dimethylphenyl)-5-methyl- 1H-pyrazol-3-amine C->D Yields

Caption: General synthetic workflow for the target pyrazole derivative.

Detailed Experimental Protocol: Synthesis

This protocol describes a generalized procedure for the synthesis of pyrazole derivatives, which can be adapted for the specific target compound.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dimethylphenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[2]

  • Addition of Reagents: To this solution, add acetoacetamide (1.1 equivalents). If using glacial acetic acid as the solvent, it can also serve as the catalyst. Alternatively, a catalytic amount of a mineral acid (e.g., HCl) can be added if using ethanol.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[3]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will often precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine.

Structural Characterization Protocol

The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques.[4][5][6][7]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the dimethylphenyl ring, a singlet for the pyrazole C4-H, singlets for the two phenyl-methyl groups, a singlet for the pyrazole C5-methyl group, and a broad singlet for the amine (-NH₂) protons.
¹³C NMR Resonances for the distinct carbon atoms of the pyrazole and dimethylphenyl rings, as well as the methyl carbons.[5]
FT-IR Characteristic absorption bands for N-H stretching of the amine group (around 3200-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching vibrations within the rings (around 1500-1600 cm⁻¹).[5]
Mass Spectrometry A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (m/z ≈ 201.27 or 202.28).

Potential Applications in Drug Discovery

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[8] Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, suggesting potential therapeutic applications for 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine.[5][8][9]

Anticancer and Kinase Inhibition

Many pyrazole derivatives have been investigated as potent anticancer agents.[10] Their mechanism of action often involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. Dysregulation of kinase activity is a hallmark of many cancers.

Kinase_Inhibition_Pathway cluster_0 Mechanism of Kinase Inhibition Pyrazole Pyrazole Compound (e.g., Target Molecule) Kinase Protein Kinase (e.g., EGFR, VEGFR) Pyrazole->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Blocked PhosphoSubstrate Phosphorylated Substrate Signal Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signal Activates Apoptosis Apoptosis / Cell Cycle Arrest Signal->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action for pyrazole-based kinase inhibitors.

Anti-inflammatory and Antimicrobial Activity

The pyrazole scaffold is also present in well-known anti-inflammatory drugs like celecoxib.[9] Furthermore, numerous studies have reported the antibacterial and antifungal properties of novel pyrazole derivatives.[5][7][9] This suggests that 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine could be a valuable lead compound for developing new anti-inflammatory or antimicrobial agents.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory effect of the target compound against a specific protein kinase.[11]

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific peptide substrate, ATP, and MgCl₂.

  • Compound Dilution: Create a serial dilution of the test compound in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Reaction: In a 96-well plate, combine the kinase, the test compound dilution, and the substrate. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the remaining kinase activity. This is often done using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a luminescent or fluorescent detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is a compound with significant potential in the field of drug discovery. Its accessible synthesis and the known, diverse biological activities of the pyrazole scaffold make it a compelling candidate for further investigation.[9][12] Future research should focus on its comprehensive biological screening, including its effects on various kinase panels, cancer cell lines, and microbial strains. Further derivatization of the amine and phenyl moieties could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

References

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Al-Soud, Y. A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved February 14, 2026, from [Link]

  • Prabhu, P., et al. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Retrieved February 14, 2026, from [Link]

  • Addoum, B., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate. Retrieved February 14, 2026, from [Link]

  • 1-(3,5-dimethylphenyl)-3-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Pirvan, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved February 14, 2026, from [Link]

  • Singh, A., & Kumar, D. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Retrieved February 14, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemical Review and Letters. Retrieved February 14, 2026, from [Link]

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

  • General methods of synthesis for pyrazole and its derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 1,5-dimethyl-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 1,3-Dimethyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. (2023). US EPA. Retrieved February 14, 2026, from [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved February 14, 2026, from [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013). Google Patents.
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  • 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved February 14, 2026, from [Link]

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Sources

Technical Guide: Solubility & Handling of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine in DMSO

[1]

Executive Summary

This technical guide addresses the solubility, preparation, and handling of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (C₁₂H₁₅N₃) in Dimethyl Sulfoxide (DMSO).[1] Designed for researchers in medicinal chemistry and pharmacology, this document provides a self-validating protocol for generating high-integrity stock solutions essential for kinase inhibition assays and high-throughput screening (HTS).[1]

While specific solubility data for this exact derivative is often proprietary or absent from public spectral databases, its structural properties as an aminopyrazole —a privileged scaffold in kinase inhibitor design (e.g., CDKs, FLT3)—dictate predictable physicochemical behaviors. This guide synthesizes scaffold-specific data with industry-standard best practices to ensure experimental reproducibility.

Part 1: Physicochemical Profile & Solubility Mechanism[1]

Structural Analysis

To understand solubility, we must first analyze the molecular interaction potential.

PropertyValue (Predicted)Implication for DMSO Solubility
Formula C₁₂H₁₅N₃Moderate molecular weight (~201.27 g/mol ).[1]
Core Scaffold 3-Amino-5-methylpyrazolePolar head group; H-bond donor (-NH₂) and acceptor (N).[1]
Substituent 3,5-Dimethylphenyl (N1-position)Lipophilic tail; increases LogP, decreases aqueous solubility.[1]
LogP ~2.5 - 3.0Lipophilic enough to require organic solvent (DMSO) for stock prep.[1]
H-Bond Donors 1 (Primary Amine)Excellent interaction with DMSO (strong H-bond acceptor).[1]
The DMSO Solvation Mechanism

DMSO (Dimethyl sulfoxide) is the universal solvent for this compound class because it is dipolar aprotic .

  • Mechanism: The oxygen atom in DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting effectively with the primary amine (-NH₂) protons of the pyrazole.

  • Lipophilic Interaction: The methyl groups of DMSO interact via van der Waals forces with the hydrophobic 3,5-dimethylphenyl ring, stabilizing the molecule in solution and preventing aggregation.

Expert Insight: Unlike alcohols (protic solvents), DMSO does not donate protons, preventing potential interference with the nucleophilic nitrogen during storage. However, its high hygroscopicity is the primary failure mode for stock solutions of this compound.

Part 2: Solubility Assessment & Preparation Protocol

Target Concentration: Standard stock solutions for biological assays are typically 10 mM or 100 mM . Expected Solubility: Based on the aminopyrazole scaffold, this compound is expected to be soluble in DMSO at concentrations >50 mM at room temperature.

Protocol: Preparation of 10 mM Stock Solution

Use this protocol to validate solubility empirically.

Reagents:

  • Compound: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (Solid)[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored under inert gas)

Workflow:

  • Weighing: Accurately weigh 2.01 mg of the compound into a sterile, amber glass vial (borosilicate).

    • Why Amber? Aminopyrazoles can be light-sensitive over long storage periods.[1]

    • Why Glass? DMSO can leach plasticizers from low-grade polypropylene tubes.[1]

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation Point: The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet.

    • Pass: No pellet visible.

    • Fail: Visible pellet indicates saturation or impurities. Dilute to 5 mM.

Handling "Crash Out" (Precipitation)

A common issue with N-aryl pyrazoles is precipitation upon dilution into aqueous buffers (e.g., PBS or cell media).

  • The Cause: The hydrophobic 3,5-dimethylphenyl group drives aggregation when the DMSO concentration drops below 1%.

  • The Fix:

    • Intermediate Dilution: Perform a serial dilution in 100% DMSO first (e.g., 10 mM → 1 mM stock), then dilute into the assay buffer.

    • Surfactants: Include 0.01% Tween-20 or Triton X-100 in the assay buffer to stabilize the colloid.[1]

Part 3: Stability & Storage Architecture[1]

The stability of the stock solution is compromised by water uptake . DMSO is hygroscopic; absorbed water can cause the lipophilic compound to precipitate inside the tube over time (often invisible to the naked eye).

Storage Rules
ConditionRecommendationReason
Temperature -20°C or -80°CSlows chemical degradation (oxidation of amine).[1]
Container Polypropylene (PP) or GlassAvoid Polystyrene (PS) which DMSO dissolves.
Freeze/Thaw Max 3-5 cyclesRepeated expansion/contraction causes precipitation.[1]
Aliquot Single-use (e.g., 50 µL)Prevents hydration of the main stock.
Visual Workflow (Graphviz)

SolubilityWorkflowStartSolid Compound(C12H15N3)WeighWeigh 2-10 mg(Amber Glass Vial)Start->WeighAddSolventAdd Anhydrous DMSO(Target: 10 mM)Weigh->AddSolventVortexVortex (30s) &Sonicate (5 min, 37°C)AddSolvent->VortexCheckVisual InspectionVortex->CheckClearSolution Clear?Check->ClearSuccessSolubility ConfirmedAliquot & Store at -20°CClear->SuccessYesFailPrecipitate VisibleClear->FailNoDilutionAssay Dilution(Keep DMSO < 1%)Success->DilutionActionFailDilute to 5 mMorWarm to 45°CFail->ActionFailActionFail->Vortex

Caption: Logical flow for the preparation and validation of aminopyrazole stock solutions in DMSO.

Part 4: Troubleshooting & FAQ

Q: My compound turned pink/brown in DMSO after a month. Is it safe to use? A: Likely No . Amines are susceptible to oxidation, forming N-oxides or azo-linkages, which are often colored.[1] This indicates poor storage (air exposure) or low-quality DMSO. Discard and prepare fresh.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less optimal. While the pyrazole core is polar, the dimethylphenyl group is hydrophobic. Ethanol evaporates too quickly for reliable HTS dispensing and has a lower boiling point, leading to concentration errors. Stick to DMSO.

Q: The compound precipitated when I added it to the cell culture media. A: This is "Crash Out."

  • Ensure you are adding the DMSO stock to the media while vortexing, not adding media to the DMSO.

  • Limit final DMSO concentration to 0.1% - 0.5%.

  • Verify the compound concentration is below its aqueous solubility limit (likely < 100 µM in buffer).

References

  • PubChem. 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1] Academic Press. (Standard reference for DMSO solubility protocols in drug discovery).

  • Newell, D. R., et al. (2013). "The impact of DMSO on drug screening: A case study with kinase inhibitors." Journal of Biomolecular Screening. (Contextualizes the solubility of pyrazole scaffolds in kinase assays).

The 3-Amino-5-Methylpyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents. Among the various substituted pyrazoles, the 3-amino-5-methylpyrazole core has emerged as a particularly fruitful starting point for the development of novel drugs targeting a wide array of diseases, from cancer and inflammation to infectious diseases. This guide provides a comprehensive overview of the medicinal chemistry applications of this remarkable scaffold, offering insights into its synthesis, biological activities, and structure-activity relationships (SAR).

The Versatility of the 3-Amino-5-Methylpyrazole Core: A Gateway to Diverse Biological Activities

The 3-amino-5-methylpyrazole scaffold's utility in drug discovery stems from its inherent structural features. The amino group at the 3-position and the nitrogen atoms within the pyrazole ring can act as key hydrogen bond donors and acceptors, facilitating interactions with various biological targets. The methyl group at the 5-position provides a point for further substitution to modulate potency, selectivity, and pharmacokinetic properties. This adaptability has enabled the development of compounds with diverse mechanisms of action.

Key Therapeutic Applications of 3-Amino-5-Methylpyrazole Derivatives

Kinase Inhibition: A Dominant Application in Oncology and Inflammation

A significant focus of research on 3-amino-5-methylpyrazole derivatives has been in the realm of kinase inhibition.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazole core can mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent and often selective inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 3-amino-5-methylpyrazole derivatives have been developed as potent VEGFR-2 inhibitors.

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding site in the kinase domain of VEGFR-2, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting endothelial cell proliferation and migration.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 3-Amino-5-methylpyrazole Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation ERK->Proliferation

Aurora Kinase Inhibition:

Aurora kinases (A, B, and C) are critical regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

  • Mechanism of Action: 3-Amino-5-methylpyrazole-based inhibitors can selectively target Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells. For instance, the transformation of the pyrimidine moiety in the known inhibitor VX-680 to a 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine resulted in a potent and selective Aurora A kinase inhibitor.[2]

Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.

  • Mechanism of Action: Aminopyrazole analogs have been synthesized to target the ATP-binding pocket of CDKs, leading to cell cycle arrest and inhibition of tumor growth. Structure-activity relationship studies have identified specific substitutions on the aminopyrazole core that confer potency and selectivity for different CDK isoforms.[3]

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:

The p38 MAPK signaling pathway is involved in inflammatory responses and stress signaling.

  • Mechanism of Action: Selective 3-aminopyrazole-based inhibitors of p38 MAPK have been developed as potential anti-inflammatory agents. These compounds can suppress the production of pro-inflammatory cytokines like TNF-α.[4]

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major contributor to the anticancer effects of 3-amino-5-methylpyrazole derivatives, these scaffolds can also exert their effects through other mechanisms. Some derivatives have been shown to induce apoptosis and inhibit cell proliferation through pathways independent of specific kinase inhibition.[5] The pyrazole ring system is a key feature in several FDA-approved anticancer drugs.[6]

Antimicrobial Agents: A Promising Avenue for New Therapeutics

The emergence of antibiotic resistance is a major global health threat, necessitating the development of new antimicrobial agents. The 3-amino-5-methylpyrazole scaffold has shown promise in this area.

  • Antibacterial and Antifungal Activity: Various derivatives have demonstrated activity against a range of bacteria and fungi. For example, certain pyrazole-benzimidazole hybrids have shown significant antibacterial activity, with the presence of a nitro substituent on the pyrazole moiety enhancing this activity.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-amino-5-methylpyrazole scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

Target ClassKey SAR ObservationsReference(s)
Kinase Inhibitors - The aminopyrazole core acts as a hinge-binder. - Substituents at the N1 position can modulate selectivity and pharmacokinetic properties. - Aromatic or heteroaromatic groups at the 5-position are often crucial for potent inhibition.[8][9]
Anticancer Agents - Appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity. - Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, can act as ATP competitive inhibitors of various kinases.[5][10]
Antimicrobial Agents - The presence of electron-withdrawing groups, such as a nitro group, on the pyrazole ring can enhance antibacterial activity. - Hybrid molecules incorporating other heterocyclic systems can lead to broad-spectrum antimicrobial agents.[7][11]

Experimental Protocols

Synthesis of 3-Amino-5-methylpyrazole

A common and efficient method for the synthesis of 3-amino-5-methylpyrazole involves the reaction of cyanoacetone or its alkali metal salt with a hydrazine derivative.[12][13]

Synthesis_Workflow cluster_reactants Starting Materials Cyanoacetone Cyanoacetone or Sodium Cyanoacetone Reaction Reaction in Solvent (e.g., Toluene or Water) Cyanoacetone->Reaction Hydrazine Hydrazinium Salt or Hydrazine Hydrate Hydrazine->Reaction Workup Work-up (e.g., Extraction, Distillation) Reaction->Workup Product 3-Amino-5-methylpyrazole Workup->Product

Step-by-Step Protocol:

  • Reaction Setup: A suspension of sodium cyanoacetone in a suitable solvent (e.g., toluene) is heated.

  • Addition of Hydrazine: An aqueous solution of a hydrazinium salt (e.g., hydrazinium monohydrochloride) is added dropwise to the heated suspension. Water is continuously removed from the reaction mixture.

  • Reaction Monitoring: The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Work-up: After the reaction is complete, the mixture is cooled, and the inorganic salt byproduct is removed by filtration.

  • Purification: The filtrate is concentrated, and the crude product is purified by vacuum distillation to yield pure 3-amino-5-methylpyrazole.[12]

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Kinase_Assay_Workflow Plate_Prep Coat microtiter plate with substrate (e.g., poly-Glu-Tyr) Blocking Block non-specific binding (e.g., with BSA) Plate_Prep->Blocking Reaction_Mix Add reaction components: - Kinase (VEGFR-2) - ATP - Test Compound Blocking->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Detection Add anti-phosphotyrosine antibody -peroxidase conjugate Incubation->Detection Substrate_Add Add colorimetric substrate (e.g., OPD) Detection->Substrate_Add Measurement Measure absorbance at 492 nm Substrate_Add->Measurement

Step-by-Step Protocol:

  • Plate Preparation: 96-well microtiter plates are coated with a substrate such as poly-Glu-Tyr.

  • Blocking: The plates are washed and blocked to prevent non-specific binding.

  • Reaction: The kinase reaction is initiated by adding the kinase (e.g., purified VEGFR-2), ATP, and the test compound (dissolved in DMSO) to the wells.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A colorimetric or luminescent substrate is added to generate a signal that is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The signal is measured using a plate reader, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.[14]

Conclusion and Future Perspectives

The 3-amino-5-methylpyrazole scaffold has proven to be a highly valuable and versatile core in medicinal chemistry. Its ability to serve as a template for the design of potent and selective inhibitors of various biological targets, particularly kinases, has led to the development of numerous promising therapeutic candidates. The continued exploration of this scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. Future research will likely focus on the development of more selective inhibitors with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic system.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3762. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available from: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10(2), 63-76. Available from: [Link]

  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (2025). Current Organic Chemistry. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. Available from: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Mechanochemistry. Available from: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). Targets in Heterocyclic Systems, 22, 324-370. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Arkivoc, 2011(1), 209-243. Available from: [Link]

  • 3(5)-aminopyrazole. (1971). Organic Syntheses, 51, 10. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 1. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences, 4(1), 47-56. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(14), 11463. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8303. Available from: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules, 14(1), 124-136. Available from: [Link]

  • 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4473-4476. Available from: [Link]

  • Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. (2002). Archiv der Pharmazie, 335(2-3), 99-103. Available from: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 316-328. Available from: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
  • Novel 3-aminopyrazole Inhibitors of MK-2 Discovered by Scaffold Hopping Strategy. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 1293-1297. Available from: [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656-3661. Available from: [Link]

Sources

A Technical Guide to the Isomeric Distinction of 1-(3,5-Dimethylphenyl) and 1-(2,4-Dimethylphenyl) Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The substitution pattern of aromatic rings appended to heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Subtle shifts in substituent positioning can profoundly alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This in-depth technical guide provides a comprehensive analysis of two constitutional isomers: 1-(3,5-dimethylphenyl)pyrazole and 1-(2,4-dimethylphenyl)pyrazole. We will explore the nuanced differences imparted by the meta/para versus ortho/para methylation on the phenyl ring, focusing on their synthesis, spectroscopic signatures, and conformational characteristics. This document serves as a foundational resource for researchers working with substituted phenylpyrazoles, offering insights into the rational design and characterization of novel chemical entities.

Introduction: The Significance of Isomerism in Phenylpyrazoles

Phenylpyrazole derivatives are a privileged class of compounds with a broad spectrum of applications, ranging from agrochemicals to pharmaceuticals.[1][2] The biological and material properties of these compounds are intrinsically linked to their three-dimensional structure and electronic distribution, which are, in turn, dictated by the substitution pattern on both the pyrazole and phenyl rings.

The two isomers at the heart of this guide, 1-(3,5-dimethylphenyl)pyrazole and 1-(2,4-dimethylphenyl)pyrazole, offer a classic example of how the seemingly minor relocation of a methyl group can induce significant changes in molecular behavior. The symmetrical substitution in the 3,5-isomer contrasts sharply with the asymmetrical and sterically hindered nature of the 2,4-isomer. Understanding these differences is paramount for applications such as:

  • Drug Discovery: The orientation of the dimethylphenyl ring relative to the pyrazole core influences how the molecule interacts with biological targets. The presence of an ortho-methyl group can restrict rotation, leading to a more rigid conformation that may enhance or diminish binding affinity to a receptor or enzyme active site.

  • Materials Science: The solid-state packing of these isomers, influenced by their shape and intermolecular interactions, will dictate their crystal morphology, melting point, and solubility – key parameters in the development of organic electronic materials and pigments.

  • Synthetic Chemistry: The steric hindrance and electronic effects of the methyl groups can affect the reactivity of both the phenyl and pyrazole rings in subsequent functionalization reactions.

This guide will provide a detailed examination of these isomeric differences, offering both theoretical understanding and practical experimental guidance.

Synthetic Pathways and Mechanistic Considerations

The most common and versatile method for the synthesis of 1-arylpyrazoles is the Paal-Knorr reaction, which involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. For the synthesis of the title compounds, the readily available 1,1,3,3-tetramethoxypropane serves as a synthetic equivalent of malondialdehyde, the 1,3-dicarbonyl component. The key to synthesizing each specific isomer lies in the selection of the corresponding dimethylphenylhydrazine.

General Synthetic Workflow

The overall synthetic strategy is a two-step process, beginning with the formation of the dimethylphenylhydrazine from the corresponding dimethylaniline, followed by the cyclocondensation reaction to form the pyrazole ring.

G cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Pyrazole Formation (Paal-Knorr) A Dimethylaniline (2,4- or 3,5-) B Diazotization (NaNO2, HCl) A->B 1. C Reduction (e.g., SnCl2/HCl) B->C 2. D Dimethylphenylhydrazine C->D F Cyclocondensation (Acidic Conditions) D->F E 1,1,3,3-Tetramethoxypropane E->F G 1-(Dimethylphenyl)pyrazole F->G caption General synthetic workflow for 1-(dimethylphenyl)pyrazoles.

Caption: General synthetic workflow for 1-(dimethylphenyl)pyrazoles.

Experimental Protocol: Synthesis of 1-(3,5-Dimethylphenyl)pyrazole

Step 1: Synthesis of 3,5-Dimethylphenylhydrazine

  • Diazotization: To a stirred solution of 3,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0-5 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Work-up: The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a concentrated sodium hydroxide solution until strongly alkaline. The free hydrazine is then extracted with diethyl ether, the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3,5-dimethylphenylhydrazine.

Step 2: Synthesis of 1-(3,5-Dimethylphenyl)pyrazole

  • Reaction Setup: In a round-bottom flask, 3,5-dimethylphenylhydrazine (1.0 eq) is dissolved in ethanol.

  • Cyclocondensation: To this solution, 1,1,3,3-tetramethoxypropane (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) are added.

  • Reaction and Monitoring: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 1-(3,5-dimethylphenyl)pyrazole.

Experimental Protocol: Synthesis of 1-(2,4-Dimethylphenyl)pyrazole

The synthesis of 1-(2,4-dimethylphenyl)pyrazole follows the same procedure as described for the 3,5-isomer, with the substitution of 3,5-dimethylaniline for 2,4-dimethylaniline in the initial step.

Causality Behind Experimental Choices:

  • Diazotization at Low Temperature: The diazonium salt intermediate is unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is crucial for maximizing the yield of this intermediate.

  • Acidic Conditions for Cyclocondensation: The Paal-Knorr reaction is acid-catalyzed. The acid protonates the methoxy groups of 1,1,3,3-tetramethoxypropane, facilitating its conversion to the more reactive malondialdehyde equivalent, which then undergoes condensation with the hydrazine.

  • Purification by Column Chromatography: This technique is essential for separating the desired product from any unreacted starting materials and potential side products, ensuring a high purity of the final compound.

Comparative Physicochemical and Spectroscopic Analysis

The different placement of the methyl groups on the phenyl ring leads to distinct physicochemical and spectroscopic properties for the two isomers.

Physicochemical Properties
Property1-(3,5-Dimethylphenyl)pyrazole1-(2,4-Dimethylphenyl)pyrazoleRationale for a Priori Differences
Molecular Weight 186.25 g/mol 186.25 g/mol Isomers have the same molecular formula.
Melting Point Expected to be higherExpected to be lowerThe more symmetrical structure of the 3,5-isomer generally allows for more efficient crystal packing, leading to a higher melting point.
Boiling Point Expected to be slightly lowerExpected to be slightly higherThe 2,4-isomer is less symmetrical and may have a slightly larger dipole moment, potentially leading to stronger intermolecular forces and a higher boiling point.
Solubility Generally soluble in common organic solvents.Generally soluble in common organic solvents.Both isomers are expected to exhibit similar solubility profiles in nonpolar and polar aprotic solvents.
Spectroscopic Characterization: A Tale of Two Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 1-(3,5-dimethylphenyl) and 1-(2,4-dimethylphenyl) pyrazole isomers. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to their local electronic and steric environments.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers will show characteristic differences in the aromatic region and in the chemical shifts of the methyl protons.

G cluster_35 1-(3,5-Dimethylphenyl)pyrazole cluster_24 1-(2,4-Dimethylphenyl)pyrazole A Two singlets for the two equivalent meta-protons and one singlet for the para-proton on the phenyl ring. B One singlet for the six equivalent protons of the two methyl groups. A->B C Characteristic signals for the pyrazole ring protons. B->C D Three distinct signals for the three non-equivalent protons on the phenyl ring, likely exhibiting doublet and singlet multiplicities. E Two separate singlets for the two non-equivalent methyl groups. D->E F Characteristic signals for the pyrazole ring protons, potentially shifted due to steric effects. E->F caption Expected ¹H NMR spectral differences.

Caption: Expected ¹H NMR spectral differences.

Expected ¹H NMR Data:

IsomerPhenyl ProtonsMethyl ProtonsPyrazole Protons
1-(3,5-Dimethylphenyl)pyrazole ~7.0-7.2 ppm (m)~2.3 ppm (s, 6H)~6.3 ppm (t, 1H, H4), ~7.6 ppm (d, 2H, H3/H5)
1-(2,4-Dimethylphenyl)pyrazole ~7.1-7.3 ppm (m)~2.1 ppm (s, 3H), ~2.3 ppm (s, 3H)~6.3 ppm (t, 1H, H4), ~7.5-7.7 ppm (m, 2H, H3/H5)

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show clear differences, particularly in the number of signals for the phenyl ring carbons.

Expected ¹³C NMR Data:

IsomerPhenyl CarbonsMethyl CarbonsPyrazole Carbons
1-(3,5-Dimethylphenyl)pyrazole 4 signals1 signal3 signals
1-(2,4-Dimethylphenyl)pyrazole 6 signals2 signals3 signals

The number of signals reflects the symmetry of the molecule. The C2v symmetry of the 3,5-dimethylphenyl group results in fewer signals compared to the less symmetric 2,4-dimethylphenyl group.

Conformational Analysis and Steric Effects

The most significant structural difference between the two isomers is the presence of an ortho-methyl group in 1-(2,4-dimethylphenyl)pyrazole. This group introduces steric hindrance that restricts the free rotation of the phenyl ring around the C-N bond connecting it to the pyrazole ring.

G A 1-(3,5-Dimethylphenyl)pyrazole B Relatively free rotation around the C-N bond A->B C Lower energy barrier to rotation B->C D Planar or near-planar conformation possible C->D E 1-(2,4-Dimethylphenyl)pyrazole F Steric hindrance from the ortho-methyl group E->F G Higher energy barrier to rotation F->G H Twisted (non-planar) conformation favored G->H caption Conformational differences due to steric hindrance.

Caption: Conformational differences due to steric hindrance.

This difference in conformational freedom has profound implications:

  • Crystal Packing: The twisted conformation of the 2,4-isomer may lead to less efficient crystal packing compared to the potentially more planar 3,5-isomer. This is consistent with the general trend of lower melting points for less symmetrical molecules. Crystal structure analysis of a derivative of 1-(2,4-dimethylphenyl)pyrazole has shown a twisted conformation.[3]

  • Receptor Binding: In a drug design context, the fixed dihedral angle of the 2,4-isomer could lead to a more favorable or unfavorable interaction with a binding pocket compared to the more flexible 3,5-isomer. The restricted conformation reduces the entropic penalty upon binding but requires the pre-organized conformation to be complementary to the target.

  • Reactivity: The steric bulk of the ortho-methyl group can shield the adjacent pyrazole nitrogen and the C5 proton of the pyrazole ring from attack by reagents.

Conclusion and Future Directions

The isomeric pair of 1-(3,5-dimethylphenyl)pyrazole and 1-(2,4-dimethylphenyl)pyrazole serves as an excellent case study in the structure-property relationships that govern the behavior of substituted aromatic compounds. The symmetrical 3,5-isomer and the sterically hindered 2,4-isomer exhibit predictable yet significant differences in their spectroscopic and conformational properties.

For researchers in drug discovery and materials science, a thorough understanding of these isomeric differences is crucial for the rational design of new molecules with tailored properties. Future work in this area could involve:

  • Quantitative Comparison of Reactivity: Performing kinetic studies on electrophilic substitution or metalation reactions for both isomers to quantify the electronic and steric effects of the methyl group placement.

  • Biological Screening: Evaluating the two isomers in various biological assays to determine if the conformational rigidity of the 2,4-isomer translates to a difference in activity.

  • Co-crystallization Studies: Investigating the co-crystallization of these isomers with other molecules to understand how their different shapes and electronic distributions influence supramolecular assembly.

By continuing to explore the subtle yet impactful world of isomerism, the scientific community can unlock new avenues for the development of innovative and effective chemical technologies.

References

Sources

Methodological & Application

Protocol for Schiff base formation with 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Schiff Base Synthesis Using 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine . Pyrazole-based Schiff bases are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide addresses the specific challenges of reacting heteroaromatic amines, which often display reduced nucleophilicity compared to aliphatic amines. We provide a robust, acid-catalyzed condensation workflow, critical process parameters (CPPs), and troubleshooting mechanisms to ensure high yield and purity.

Chemical Context & Experimental Design

The Challenge: Heteroaromatic Amine Nucleophilicity

The starting material, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine , presents a specific synthetic challenge. The primary amine (


) at position 3 is attached directly to the pyrazole ring. The lone pair on the nitrogen can participate in resonance with the aromatic system, thereby lowering its nucleophilicity (availability to attack the carbonyl carbon of the aldehyde).
  • Electronic Effect: The 3,5-dimethylphenyl group at position 1 is electron-donating (via inductive and hyperconjugative effects of the methyls), which slightly enhances the electron density of the pyrazole ring compared to a simple phenyl analog. This aids the reaction, but an acid catalyst is still strictly required to activate the electrophile (aldehyde).

  • Steric Effect: The methyl group at position 5 and the bulky aryl group at position 1 create a specific steric environment. However, position 3 is relatively accessible, allowing for successful condensation with a wide range of aldehydes.

Reaction Mechanism

The reaction follows a reversible nucleophilic addition-elimination pathway.

  • Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

  • Addition: The pyrazol-3-amine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Proton transfer and loss of water drive the equilibrium toward the stable imine (Schiff base).

Figure 1: Mechanistic Pathway

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Activation Acid Activation (R-CH=OH+) Reactants->Activation + H+ (AcOH) Attack Nucleophilic Attack (C-N Bond Formation) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product Schiff Base (Imine) Dehydration->Product Irreversible*

Caption: Acid-catalyzed condensation pathway. Note that while theoretically reversible, the precipitation of the product typically drives the reaction to completion.

Detailed Protocol

Materials & Reagents
  • Amine: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (1.0 equiv).

  • Aldehyde: Aromatic aldehyde of choice (e.g., benzaldehyde, substituted benzaldehydes) (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for its slightly higher boiling point (

    
    ), providing more thermal energy for the reaction.
    
  • Catalyst: Glacial Acetic Acid (AcOH).[2][3][4]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine in 20-30 mL of absolute ethanol.

    • Checkpoint: Ensure the amine is fully dissolved. Mild warming (

      
      ) may be used if necessary.
      
  • Add 10 mmol (1.0 equiv) of the substituted aromatic aldehyde to the solution.

    • Note: If the aldehyde is a solid, dissolve it in a minimum amount of ethanol before addition.

Step 2: Catalytic Activation

  • Add 3-5 drops of Glacial Acetic Acid to the stirring mixture.

    • Why: This creates a pH of ~4-5, optimal for activating the aldehyde without fully protonating the amine (which would kill its nucleophilicity).

Step 3: Reflux

  • Equip the flask with a reflux condenser.[1]

  • Heat the mixture to reflux (

    
    ) with moderate stirring.
    
  • Duration: Typically 3 to 6 hours .

    • Monitoring: Monitor progress via Thin Layer Chromatography (TLC).[2][3]

    • TLC System: Hexane:Ethyl Acetate (7:3 or 6:4). Look for the disappearance of the starting amine spot and the appearance of a new, less polar spot (Schiff base).

Step 4: Workup & Isolation

  • Allow the reaction mixture to cool to room temperature naturally.

  • Precipitation:

    • Scenario A (Ideal): The Schiff base crystallizes out upon cooling.

    • Scenario B (Common): If no precipitate forms, pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This forces the hydrophobic Schiff base out of solution.

  • Filter the solid using a Buchner funnel and vacuum filtration.

  • Wash the precipitate with cold water (

    
    ) and cold ethanol (
    
    
    
    ) to remove unreacted aldehyde and acid.

Step 5: Purification

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture if the compound is highly insoluble.

  • Dry in a vacuum oven at

    
     for 4 hours.
    

Critical Process Parameters (CPPs) & Data

To ensure reproducibility, the following parameters must be controlled.

ParameterSpecificationImpact on Quality
Stoichiometry 1:1 (Amine:Aldehyde)Excess aldehyde can be difficult to remove; excess amine complicates purification.
Catalyst Load 2-4 mol% (drops)Too much acid protonates the amine (stops reaction); too little slows kinetics.
Temperature Reflux (

)
Essential to overcome the activation energy barrier of the heteroaromatic amine.
Water Content Anhydrous preferredWater is a byproduct; excess water in solvent shifts equilibrium back to reactants.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start Synthesis Dissolve Dissolve Amine + Aldehyde in EtOH Start->Dissolve Cat Add Glacial AcOH (Cat.) Dissolve->Cat Reflux Reflux 4-6 hrs Cat->Reflux Check TLC Check: Amine Consumed? Reflux->Check Check->Reflux No Cool Cool to RT Check->Cool Yes Precip Precipitate formed? Cool->Precip Ice Pour onto Crushed Ice Precip->Ice No Filter Filter & Wash Precip->Filter Yes Ice->Filter Recryst Recrystallize (EtOH) Filter->Recryst

Caption: Decision tree for reaction monitoring and workup procedures.

Quality Control & Characterization

A successful synthesis is validated by the following spectral signatures:

  • FT-IR Spectroscopy:

    • Target Signal: Appearance of a strong absorption band at

      
        corresponding to the Azomethine (
      
      
      
      ) stretch [1].
    • Validation: Disappearance of the double spike (

      
       stretch) of the primary amine around 
      
      
      
      .
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Target Signal: A sharp singlet typically between

      
       8.4 and 9.2 ppm , characteristic of the azomethine proton (
      
      
      
      ) [2].
    • Validation: Absence of the broad

      
       signal (usually 
      
      
      
      4.0 - 6.0 ppm) from the starting material.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in EtOH or oiling out.1. Concentrate solvent by 50%.2. Pour into ice water.3. Scratch flask glass to induce nucleation.
Low Yield Incomplete reaction or hydrolysis.1. Increase reflux time.2. Use a Dean-Stark trap with Toluene (if compatible) to physically remove water.3. Ensure EtOH is absolute (dry).
Starting Material Remains Catalyst issues.1. Add 2 more drops of AcOH.2. Verify aldehyde purity (oxidized aldehydes contain carboxylic acids that mess up stoichiometry).

References

  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles...Link

  • SciELO. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one.[5]Link

  • ResearchGate. (2015). What are the conditions used for schiff base reaction?Link

  • Journal of Chemical and Pharmaceutical Research. (2011). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole.Link

Sources

Application Notes & Protocols: Azo Coupling Reactions Involving 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the utilization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine as a diazo component in azo coupling reactions. Pyrazole-based azo dyes are a significant class of compounds with diverse applications in textiles, materials science, and pharmaceuticals due to their vibrant colors and potential biological activities.[1][2][3] This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols for synthesis, and offers insights into the critical parameters that govern reaction success. The protocols are designed to be self-validating, emphasizing safety, reproducibility, and a clear understanding of the reaction mechanism.

Introduction: The Significance of Pyrazole Azo Dyes

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of industrial dyes.[1] When one or more of the "R" groups is a heterocyclic ring system, the resulting dyes often exhibit enhanced properties, such as improved stability, brighter colors, and novel functionalities. Pyrazole moieties, in particular, are of high interest. The unique electronic properties of the pyrazole ring can be tailored through substitution, allowing for fine-tuning of the final dye's color and performance characteristics.[1][2]

Furthermore, the incorporation of heterocyclic scaffolds like pyrazole into azo dye structures has gained significant attention in the pharmaceutical sector.[3] Many of these derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The specific starting material, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, serves as a versatile precursor. The primary aromatic amine group at the 3-position is readily converted into a reactive diazonium salt, which can then couple with a wide variety of electron-rich aromatic systems to generate a library of novel azo compounds for screening and development.

Principle of the Reaction: Diazotization and Azo Coupling

The overall synthesis is a two-step process, first reported in principle by Peter Griess in 1858.[5]

Step 1: Diazotization The first step is the conversion of the primary aromatic amine, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, into a pyrazolediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][6]

The reaction is highly exothermic and must be performed at low temperatures (0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt. The acid serves two roles: it reacts with sodium nitrite to produce nitrous acid and it protonates the amine, making it soluble and preventing self-coupling reactions.

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile and will readily react with an electron-rich "coupling component." This electrophilic aromatic substitution reaction is the core of the azo coupling.[5] Suitable coupling components include phenols (like 2-naphthol) or aromatic amines (like N,N-dimethylaniline). The coupling position is typically para to the activating group (e.g., -OH, -NR₂) unless that position is blocked, in which case it will occur at the ortho position. The reaction is pH-dependent; coupling to phenols is typically carried out under mildly alkaline conditions, while coupling to amines is performed in a slightly acidic medium.

General Experimental Workflow

The logical flow from starting material to the final, purified azo dye is critical for success. The process involves the careful preparation of the diazonium salt followed by its immediate use in the coupling reaction.

G cluster_coupling Azo Coupling Stage start Start: 1-(3,5-dimethylphenyl)- 5-methyl-1H-pyrazol-3-amine dissolve Dissolve Amine in Acidic Solution (HCl) start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nitrite Add NaNO₂ Solution (Dropwise, Maintain Temp) cool->add_nitrite diazonium Formation of Pyrazole Diazonium Salt Solution add_nitrite->diazonium coupling Add Diazonium Salt to Coupling Component Solution diazonium->coupling coupler_prep Prepare Coupling Component (e.g., 2-Naphthol in NaOH) cool_coupler Cool to 0-5 °C coupler_prep->cool_coupler cool_coupler->coupling precipitate Azo Dye Precipitates (Stir for 30-60 min) coupling->precipitate isolate Isolate Product (Filtration) precipitate->isolate wash Wash with Cold Water isolate->wash dry Dry the Product wash->dry purify Purify (Recrystallization) dry->purify end Final Azo Dye Product purify->end

Caption: General workflow for the synthesis of an azo dye.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Diazonium salts can be explosive when isolated and dry; they should always be kept in solution and used immediately after preparation.[6] Nitrous acid is toxic.[6]

Part A: Diazotization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

This protocol describes the in situ generation of the pyrazolediazonium chloride salt.

Materials & Equipment:

  • 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel or pipette

Procedure:

  • Amine Solution Preparation: In a 250 mL beaker, combine 2.15 g (10 mmol) of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine with 30 mL of distilled water and 3.0 mL of concentrated HCl. Stir the mixture until the amine fully dissolves, forming the hydrochloride salt. Gentle warming may be required initially, but the solution must be cooled before proceeding.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical to maintain this temperature throughout the next step.[6][7]

  • Nitrite Solution Preparation: In a separate small beaker, dissolve 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution over 15-20 minutes. Use a thermometer to monitor the temperature and ensure it does not rise above 5 °C.[6] Slow addition is essential to control the exothermic reaction and prevent decomposition of the product.

  • Completion: After the addition is complete, continue to stir the solution in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete. The resulting clear, cold solution contains the pyrazolediazonium chloride and is ready for immediate use in the coupling step. Do not isolate the diazonium salt.

Part B: Azo Coupling with 2-Naphthol (Exemplary Protocol)

This protocol details the coupling of the prepared diazonium salt with 2-naphthol to produce a vibrant azo dye.

Materials & Equipment:

  • The pyrazolediazonium chloride solution from Part A

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beaker (400 mL or larger)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Coupling Agent Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this solution in an ice bath to 0–5 °C.

  • Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A brightly colored precipitate (typically red or orange) should form immediately.[6]

  • Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and base.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or drying dish and allow it to air-dry or dry in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.

Data Summary and Characterization

The following table summarizes the key reactants and expected product for the exemplary protocol described.

CompoundRoleMolar Mass ( g/mol )Moles (mmol)Mass (g)
1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amineDiazo Component215.29102.15
Sodium Nitrite (NaNO₂)Diazotizing Agent69.00110.76
2-NaphtholCoupling Component144.17101.44
Expected Product (Azo Dye)Final Product369.44~10 (theory)~3.70

Characterization: The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N=N stretch (azo group) and the O-H stretch (from naphthol).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the final chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λ-max), which corresponds to the color of the dye.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Troubleshooting and Key Considerations

  • Temperature Control is Paramount: The most common cause of failure is allowing the temperature of the diazotization reaction to rise above 5-10 °C. This leads to the decomposition of the diazonium salt, often observed as the solution turning brown and evolving nitrogen gas, resulting in a low yield of the desired product.

  • Stoichiometry of Nitrite: A slight excess of sodium nitrite is used to ensure all the primary amine reacts. However, a large excess should be avoided as residual nitrous acid can lead to unwanted side reactions.

  • pH of Coupling Reaction: The pH of the coupling medium is crucial. Coupling with phenols requires a slightly alkaline pH (8-10) to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion. If the pH is too high, the diazonium salt can convert to a non-reactive diazotate isomer.

  • Purity of Starting Amine: The primary amine must be pure. Impurities can interfere with the diazotization process and lead to a complex mixture of colored byproducts.

References

  • Synthesis, Structural Features and Applications of Pyrazole derived Azo Dyes. CHEMISTRY & BIOLOGY INTERFACE.
  • Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applications. Benchchem.
  • Performance comparison of different pyrazole azo dyes in textile applications. Benchchem.
  • Diazoaminobenzene. Organic Syntheses Procedure.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
  • The diazotization process. (a) The reaction of aniline (or other aryl.... ResearchGate.
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. PMC.
  • Synthesis and application of novel disazo pyrazolo[1,2‐a]pyrazole reactive dyes. Pigment & Resin Technology, Emerald Publishing.
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog. Color Colorants Coat.
  • Synthesis of new pyrazole -3-one derivatives containing azo group. Academia.edu.

Sources

Application Note: High-Efficiency Microwave-Assisted Scaffold Diversification of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

[1][2]

Executive Summary

The aminopyrazole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved kinase inhibitors (e.g., CDKs, p38 MAP kinase, and B-Raf inhibitors). This guide focuses on 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine , a lipophilic variant ideal for filling hydrophobic pockets in ATP-binding sites.[1][2]

We present two validated microwave-assisted protocols that overcome the limitations of conventional thermal heating (long reaction times, poor regioselectivity) to generate fused heterocycles: Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines .

Chemical Profile & Reactivity[1][2][3][4][5]

  • Compound: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine[1][2]

  • CAS: 1131-18-6 (Generic Class Reference) / Specific Derivative[1][2]

  • Molecular Weight: ~201.27 g/mol [1][2]

  • Key Reactivity:

    • Exocyclic Amine (N-NH2): Primary nucleophile, highly reactive toward carbonyls.[2]

    • Endocyclic Nitrogen (N2): Secondary nucleophile involved in cyclization.[2]

    • C4 Position: Nucleophilic carbon, active in Knoevenagel-type condensations.[2]

Reactivity Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible via microwave irradiation.

GStart1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amineReagent11,3-Dicarbonyls(e.g., Ethyl Acetoacetate)Start->Reagent1Path AReagent2Aldehydes +Active MethylenesStart->Reagent2Path BProcess1MW Cyclocondensation(140°C, 10 min)Reagent1->Process1Process2MW 3-Component MCR(120°C, 15 min)Reagent2->Process2Product1Pyrazolo[1,5-a]pyrimidines(Kinase Inhibitor Scaffold)Process1->Product1- 2 H2O/EtOHProduct2Pyrazolo[3,4-b]pyridines(Fused Ring Systems)Process2->Product2Michael Addn + Cyclization

Figure 1: Divergent synthetic pathways for the aminopyrazole scaffold. Path A targets pyrimidine fusion; Path B targets pyridine fusion.[2]

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This reaction is the "gold standard" for generating kinase inhibitor libraries. The reaction between the 3-aminopyrazole and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) is highly sensitive to thermal gradients. Microwave irradiation ensures uniform heating, promoting the dehydration step and significantly improving yield.

Experimental Design
  • Target: 2-(3,5-dimethylphenyl)-5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine (or 7-one tautomer).[1][2]

  • Mechanism: Initial nucleophilic attack by the exocyclic amine on the ketone/ester carbonyl, followed by cyclization of the ring nitrogen (N2) onto the remaining carbonyl.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol)

  • Electrophile: Ethyl acetoacetate (1.2 equiv) or Acetylacetone (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Vessel: 10 mL Microwave-transparent borosilicate vial with crimp cap.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve 201 mg (1.0 mmol) of the amine in 3 mL of Glacial Acetic Acid.

    • Expert Note: AcOH acts as both solvent and acid catalyst, protonating the carbonyl oxygen to increase electrophilicity.

  • Addition: Add 1.2 mmol of the 1,3-dicarbonyl compound dropwise. Cap the vial.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).[2]

    • Temperature: 140 °C.[2][3]

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar).[2]

    • Power Max: 150 W (prevent overshoot).

  • Workup (Self-Validating Step):

    • Cool the vial to room temperature (using compressed air flow feature of the reactor).

    • Validation: The product often precipitates upon cooling.[2] Check TLC (50% EtOAc/Hexane). The starting amine spot (lower Rf, stains with ninhydrin) should be absent.

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Filter the solid precipitate.[2][4][5] Wash with cold water (x3) and cold EtOH (x1).

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Data & Yield Comparison
ParameterConventional Heating (Reflux)Microwave Synthesis (Protocol A)
Time 4 - 12 Hours10 - 15 Minutes
Solvent Vol. 20 - 50 mL2 - 4 mL
Yield 65 - 75%88 - 94%
Purity (LCMS) 85% (requires column)>95% (often filtration only)

Protocol B: Multi-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol utilizes the C4-reactivity of the pyrazole ring in a three-component reaction with an aldehyde and an active methylene compound.[1][2]

Experimental Design
  • Reaction Type: One-pot Knoevenagel condensation + Michael addition + Cyclization.[1][2]

  • Reagents: Amine (1 equiv) + Benzaldehyde derivative (1 equiv) + Malononitrile (1 equiv).

Step-by-Step Methodology
  • Loading: To a microwave vial, add:

    • 1.0 mmol 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine.[1][2]

    • 1.0 mmol 4-Chlorobenzaldehyde (or aldehyde of choice).[2]

    • 1.0 mmol Malononitrile.[2]

    • Catalyst: 2 drops of Triethylamine (Et3N) or Piperidine.

  • Solvent: 3 mL Ethanol or Water (Green Chemistry variant).

  • Microwave Parameters:

    • Temperature: 120 °C.

    • Time: 15 minutes.

    • Pressure Limit: 250 psi (safety cutoff).[2]

  • Workup:

    • Cool to RT.

    • The solid product is filtered and washed with hot ethanol to remove unreacted aldehyde.[2]

Mechanistic Insight & Troubleshooting

Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

When using unsymmetrical dicarbonyls like ethyl acetoacetate, two isomers are possible: the 5-methyl-7-one or the 7-methyl-5-one.[1][2]

  • Acidic Conditions (AcOH, MW): Favors the formation of the 7-one (5-methyl) isomer. The more nucleophilic exocyclic amine attacks the more reactive ketone carbonyl of the beta-keto ester first.[1][2]

  • Basic Conditions: May shift selectivity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete dehydrationIncrease MW temp to 150°C; Ensure solvent is dry (if using EtOH).
Pressure Spike Solvent volatilityUse AcOH (BP 118°C) instead of EtOH; Reduce fill volume.
Sticky Solid Impurities/OligomersWash crude solid with cold Diethyl Ether; Recrystallize from DMF/Water.[2]
Safety Note

Microwave heating of sealed vessels generates significant pressure.[2]

  • Never exceed the rated pressure of your specific vial (typically 20-30 bar).[2]

  • 3,5-dimethylphenyl derivatives are lipophilic; ensure proper waste disposal of aqueous filtrates to prevent aquatic toxicity.[2]

References

  • Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[6][7]

    • Source: RSC Advances, 2023.
    • URL:[Link]

  • General Microwave Protocol for Aminopyrazoles

    • Title: Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid.[1][2][8]

    • Source: TSI Journals, 2007.
    • URL:[Link]

  • Multicomponent Reactions (Pyrazolo[3,4-b]pyridines)

    • Title: Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions.
    • Source: ChemistrySelect, 2024.[9]

    • URL:[Link]

  • Compound Data (PubChem)

    • Title: 1-(3,5-dimethylphenyl)-3-methyl-1h-pyrazol-5-amine.[1][2][10]

    • Source: PubChem.[2][10][11]

    • URL:[Link]

Using 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the utilization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (DMP-MPA) as a versatile ligand in coordination chemistry.[1] Unlike simple pyrazoles, DMP-MPA features a bulky, electron-rich 3,5-dimethylphenyl substituent at the N1 position.[1] This architecture introduces significant steric hindrance and hydrophobicity, preventing the formation of insoluble coordination polymers—a common plague in pyrazole chemistry. This note provides validated protocols for direct coordination (monodentate) and Schiff base derivatization (tridentate pincer formation), targeting applications in homogeneous catalysis and bio-inorganic modeling.[2]

Ligand Architecture & Design Strategy

The utility of DMP-MPA lies in its ability to act as a "steric gatekeeper."[1]

  • Donor Sites: The pyridine-like nitrogen (

    
    ) is the primary donor.[2] The exocyclic amine (
    
    
    
    ) at position 3 is a weak donor but a potent site for Schiff base condensation.[1][2]
  • Steric Bulk: The 3,5-dimethylphenyl group at

    
     creates a "shielding cone."[1] Furthermore, the methyl group at 
    
    
    
    interacts with the
    
    
    -aryl ring, forcing the aryl group to twist out of the pyrazole plane (dihedral angle
    
    
    ). This prevents
    
    
    stacking, significantly enhancing the solubility of resulting metal complexes in non-polar solvents (DCM, Toluene).

Chemical Structure & Coordination Logic:

LigandLogic cluster_features Structural Advantages Ligand DMP-MPA Ligand Direct Direct Coordination (Monodentate) Ligand->Direct Uses Pyridine N (Steric Control) Schiff Schiff Base Derivatization (Tridentate Pincer) Ligand->Schiff Uses Exocyclic NH2 (Chelation Effect) S1 High Solubility (Twisted Aryl Group) Direct->S1 S2 Prevents Polymerization Direct->S2

Figure 1: Strategic utilization of DMP-MPA based on coordination mode.

Protocol A: Direct Coordination (Monodentate Mode)

Objective: Synthesis of tetrahedral


 complexes (M = Zn, Co, Cu).
Mechanism:  The ligand binds via the ring nitrogen (

).[2] The bulky aryl group blocks the approach of a 5th or 6th ligand, stabilizing lower coordination numbers.
Materials
  • Ligand: DMP-MPA (1.0 mmol, 201.27 g/mol )[1]

  • Metal Salt:

    
     or 
    
    
    
    (0.5 mmol)[2]
  • Solvent: Absolute Ethanol (anhydrous is critical for Zn)[2]

Step-by-Step Methodology
  • Pre-Dissolution: Dissolve 201 mg (1.0 mmol) of DMP-MPA in 10 mL of warm absolute ethanol (

    
    ). Ensure the solution is clear.
    
  • Metal Addition: In a separate vial, dissolve 0.5 mmol of the metal salt in 5 mL ethanol. Add this dropwise to the ligand solution under vigorous stirring.

    • Observation: For Co(II), the solution will turn deep blue (characteristic of tetrahedral

      
      ).[2] For Cu(II), a green/blue shift occurs.[2]
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours.
    
  • Concentration: Evaporate the solvent to 50% volume using a rotary evaporator.

  • Crystallization: Add diethyl ether dropwise until slight turbidity appears. Store at

    
     overnight.[2]
    
  • Isolation: Filter the crystals and wash with cold ether/hexane (1:1).

Validation Parameters:

Parameter Expected Result Troubleshooting
Stoichiometry 1:2 (Metal:Ligand) If 1:1 forms, increase ligand excess to 2.2 eq.[1]

| IR Spectrum | Shift in


 (+10-20 

) | No shift implies salt formation, not coordination.[1][2] | | Solubility | Soluble in DCM/CHCl3 | Insoluble? You likely formed a polymer/hydrate.[2] Dry solvents better.[2] |

Protocol B: Schiff Base Pincer Ligand Synthesis

Objective: Converting DMP-MPA into a tridentate (ONN) ligand for high-stability catalysis. Mechanism: Condensation of the exocyclic amine with salicylaldehyde creates an imine bond.[2] The resulting ligand coordinates via the Phenolic O, Imine N, and Pyrazole N.[3]

Materials
  • Amine: DMP-MPA (1.0 mmol)

  • Aldehyde: Salicylaldehyde (1.0 mmol) or 3,5-di-tert-butylsalicylaldehyde (for higher solubility).[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops).[1][2]

  • Solvent: Methanol.[2][4]

Step-by-Step Methodology
  • Condensation: Mix 1.0 mmol DMP-MPA and 1.0 mmol salicylaldehyde in 15 mL Methanol.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Reflux for 4–6 hours.

    • Critical Stop Point: The reaction is complete when the color shifts to a vibrant yellow/orange and a precipitate begins to form.[2]

  • Work-up: Cool to room temperature. Filter the yellow solid.[2]

  • Purification: Recrystallize from hot ethanol.

    • Yield: Typically >80%.[2][4]

  • Complexation (In-situ): To the hot Schiff base solution, add 1.0 mmol of

    
    . The solution will turn dark green/brown immediately.[2] Reflux for 1 hour to obtain the neutral 
    
    
    
    complex.[2]

Validation (Schiff Base Ligand):

  • IR: Appearance of strong imine stretch

    
     at 
    
    
    
    .[1][2] Disappearance of amine doublet
    
    
    at
    
    
    .[1][2]
  • 1H NMR: Appearance of singlet azomethine proton (

    
    ) at 
    
    
    
    ppm.[1]

Experimental Workflow & Decision Tree

Workflow Start Start: DMP-MPA Ligand Decision Target Application? Start->Decision Path1 Bio-Activity / Oxidation Cat. Decision->Path1 Stability Required Path2 Structural / Luminescence Decision->Path2 Lability Required Step1A React with Salicylaldehyde (Schiff Base) Path1->Step1A Step1B Add Cu(II) or Ni(II) Acetate Step1A->Step1B Result1 Tridentate Pincer Complex (High Stability) Step1B->Result1 Step2A React with ZnCl2 / CoCl2 Path2->Step2A Step2B Crystallize in Ether/EtOH Step2A->Step2B Result2 Distorted Tetrahedral Complex (Sterically Tuned) Step2B->Result2

Figure 2: Decision tree for selecting the appropriate protocol based on end-use requirements.

Application Notes & Troubleshooting

Steric "Clash" Management: The 3,5-dimethylphenyl group is the defining feature of this ligand. In octahedral complexes (e.g., with Ni(II)), steric crowding may prevent the formation of


 species.[2] Expect 

geometries instead.
  • Insight: This is advantageous for catalysis as it leaves open coordination sites (labile solvent molecules) for substrate binding.[2]

Solubility Profiles:

  • Ligand: Soluble in MeOH, EtOH, CHCl3, DMSO.

  • Zn/Co Complexes: Soluble in CHCl3, DCM (due to hydrophobic aryl shell).[2]

  • Cu-Schiff Base: Soluble in DMSO, DMF; sparingly soluble in EtOH.[1]

Safety: Aminopyrazoles can be skin irritants.[2][5] The 3,5-dimethylphenyl moiety increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and work in a fume hood.[2]

References

  • Synthesis & General Coordination

    • Title: Transition Metal Complexes with Pyrazole-Based Ligands: Zn(II), Co(II), Mn(II) and Cu(II) complexes with 3-amino-5-methylpyrazole.[1][2][3][6][7]

    • Source: ResearchGate / Journal of Molecular Structure.[2]

    • URL:[Link]

  • Schiff Base Applications

    • Title: Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2,3-dimethyl-4-amino-5-oxo-pyrazole.[1][7]

    • Source: Baghdad Science Journal / Semantic Scholar.[2]

    • URL:[Link][2]

  • Ligand Data & Properties

    • Title: 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (Compound Summary).[1][8]

    • Source: PubChem (National Library of Medicine).[2]

    • URL:[Link][2][8]

  • Structural Context (Steric Effects)

    • Title: The Coordination Chemistry of Pyrazole-Derived Ligands.[1][6][9]

    • Source: Chemical Reviews (via ResearchGate).[2][4]

    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via One-Pot Multicomponent Reactions with 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1][2] Its structural versatility and wide range of biological activities—spanning anticancer, antimicrobial, and anti-inflammatory properties—make it a "privileged scaffold" in drug discovery.[3][4] Multicomponent reactions (MCRs) represent a highly efficient and sustainable strategy for synthesizing complex molecules, as they combine three or more reactants in a single step, maximizing atom economy and minimizing waste.[5][6]

This guide provides detailed protocols and expert insights for leveraging 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine as a key building block in one-pot MCRs. We will focus on the synthesis of pyrazolo[3,4-b]pyridines, a fused heterocyclic system of significant therapeutic interest.[7] These protocols are designed for researchers in synthetic organic chemistry and drug development, offering a blend of established methodologies and green chemistry approaches.

Section 1: The Strategic Importance of the Aminopyrazole Building Block

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is an exemplary substrate for constructing fused heterocyclic systems. Its value stems from its inherent C,N-binucleophilic nature. The exocyclic amino group at the C3 position and the adjacent endocyclic nitrogen atom provide two reactive centers, enabling facile cyclocondensation reactions.[6] Furthermore, the substituted phenyl ring at the N1 position allows for fine-tuning of physicochemical properties like lipophilicity and solubility, which can significantly influence the biological activity of the final compound.[3] The strategic placement of functional groups on this aminopyrazole pre-determines their position in the final fused-ring product, making it a powerful tool for rational drug design.

Section 2: The Power of Multicomponent Reactions (MCRs)

MCRs offer a paradigm shift from traditional linear synthesis. By combining multiple reactants in a single reaction vessel, MCRs generate molecular complexity rapidly and efficiently.[5] This convergent approach reduces the number of synthetic steps, minimizes the need for intermediate purification, and lowers solvent and energy consumption, aligning with the principles of green chemistry.[8][9]

MCR_vs_Linear Workflow Comparison: MCR vs. Linear Synthesis cluster_0 Linear Synthesis cluster_1 Multicomponent Reaction (MCR) A Reactant A B Intermediate 1 (Isolation) A->B Step 1 C Intermediate 2 (Isolation) B->C Step 2 D Final Product C->D Step 3 R1 Reactant 1 p1 R1->p1 R2 Reactant 2 R2->p1 R3 Reactant 3 R3->p1 P_MCR p1->P_MCR One Pot

Caption: MCRs generate complex products in one step, unlike multi-step linear synthesis.

Section 3: Core Application: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A primary application for 5-aminopyrazoles is the synthesis of the pyrazolo[3,4-b]pyridine scaffold.[7] This is typically achieved through condensation with a 1,3-dicarbonyl compound or equivalent α,β-unsaturated carbonyl precursors.[10][11]

General Reaction Scheme & Mechanism

The reaction proceeds via an initial condensation between the aminopyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system.

Mechanism General Mechanism for Pyrazolo[3,4-b]pyridine Formation cluster_reactants cluster_steps Aminopyrazole 1-(3,5-dimethylphenyl)- 5-methyl-1H-pyrazol-3-amine Condensation Step 1: Condensation (Knoevenagel-type) Aminopyrazole->Condensation Dicarbonyl β-Ketoester (e.g., Ethyl Acetoacetate) Dicarbonyl->Condensation + H⁺ (catalyst) Cyclization Step 2: Intramolecular Cyclization Condensation->Cyclization - H₂O Dehydration Step 3: Dehydration (Aromatization) Cyclization->Dehydration Product Substituted Pyrazolo[3,4-b]pyridine Dehydration->Product - H₂O

Caption: Mechanism involving condensation, cyclization, and dehydration steps.

Experimental Protocols

Protocol 1: Classical Synthesis of 4,6-dimethyl-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-b]pyridine

This protocol utilizes a traditional and robust method employing acetylacetone as the 1,3-dicarbonyl component and glacial acetic acid as both a catalyst and solvent.[7]

Materials:

  • 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (1.0 mmol, 215.3 mg)

  • Acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL)

  • Glacial Acetic Acid (5 mL)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (1.0 mmol).

  • Reagent Addition: Add glacial acetic acid (5 mL) to dissolve the starting material, followed by the addition of acetylacetone (1.1 mmol).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

    • Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst required to promote the initial imine formation and subsequent cyclization.[7] Refluxing ensures the reaction proceeds to completion.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminopyrazole spot is consumed (typically 4-6 hours).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 25 mL of ice-cold water with stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4,6-dimethyl-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Green, Water-Based Synthesis of Ethyl 6-methyl-1-(3,5-dimethylphenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol demonstrates a more environmentally benign approach using water as a solvent, which is highly desirable for sustainable chemistry.[9][10] It is a four-component reaction that generates the α,β-unsaturated carbonyl compound in situ.

Materials:

  • 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (1.0 mmol, 215.3 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 0.13 mL)

  • Ammonium acetate (catalytic amount, ~0.2 mmol, 15 mg)

  • Water (10 mL)

  • Ethanol

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (1.0 mmol), benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and a catalytic amount of ammonium acetate.

  • Solvent Addition: Add 10 mL of water to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (100 °C) with vigorous stirring.

    • Scientist's Note: This reaction proceeds via an initial Knoevenagel condensation between benzaldehyde and ethyl acetoacetate, followed by a Michael addition of the aminopyrazole, and subsequent intramolecular cyclization.[10] Water is an excellent green solvent for this type of condensation reaction.[9]

  • Monitoring: Monitor the reaction by TLC (typically 2-4 hours).

  • Isolation: Upon completion, cool the reaction to room temperature. The solid product that precipitates out of the aqueous solution is collected by vacuum filtration.

  • Washing: Wash the collected solid with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Section 4: Data Interpretation and Expected Outcomes

The success of these reactions can be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of new aromatic protons from the newly formed pyridine ring.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired pyrazolo[3,4-b]pyridine product.

  • Yield: These reactions are generally high-yielding.

Table 1: Summary of Reaction Parameters and Expected Yields

ProtocolReactantsCatalystSolventTemp. (°C)Time (h)Typical Yield (%)
1 Aminopyrazole, AcetylacetoneAcetic AcidAcetic Acid~1184-680-95%
2 Aminopyrazole, Benzaldehyde, Ethyl AcetoacetateAmmonium AcetateWater1002-485-95%

Section 5: Troubleshooting and Experimental Insights

  • Low Yield: If yields are low, ensure the purity of the starting aminopyrazole. The presence of impurities can inhibit the reaction. In Protocol 1, ensure the acetic acid is glacial, as water can impede the reaction.

  • Side Product Formation: In some cases, particularly with unsymmetrical 1,3-dicarbonyls, regioisomers can form. The regioselectivity is often high but can be confirmed by 2D NMR techniques.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography (silica gel, using a hexane/ethyl acetate gradient) is a reliable alternative for purification.

  • Reaction Stalling: In the water-based synthesis (Protocol 2), if the reaction stalls, adding a co-solvent like ethanol (1-2 mL) can sometimes improve the solubility of the reactants and facilitate the reaction.

Conclusion

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is a versatile and powerful building block for the synthesis of complex, biologically relevant heterocyclic molecules. The one-pot multicomponent reactions detailed in this guide provide efficient, high-yield pathways to pyrazolo[3,4-b]pyridine derivatives. By understanding the underlying mechanisms and leveraging both classical and green synthetic approaches, researchers can rapidly assemble libraries of these valuable compounds for applications in drug discovery and materials science.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Source: National Center for Biotechnology Information.
  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Source: Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Source: Journal of Medicinal and Chemical Sciences.
  • Title: Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Source: MDPI.
  • Title: 194 recent advances in the synthesis of new pyrazole derivatives. Source: ResearchGate.
  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source: MDPI.
  • Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega. Source: ACS Publications.
  • Title: Bio-catalysis in Multicomponent Reactions - Encyclopedia.pub. Source: Encyclopedia.pub.
  • Title: A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. Source: Preprints.org.
  • Title: Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles | Request PDF. Source: ResearchGate.
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI.
  • Title: One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. Source: Semantic Scholar.
  • Title: Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - MDPI. Source: MDPI.

Sources

Application Note: Selective Amide Synthesis from 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-purity workflow for derivatizing 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine .

The guide prioritizes regiochemical fidelity and purification efficiency , addressing the specific electronic and steric properties of the N-aryl-aminopyrazole scaffold.

Introduction & Strategic Analysis

The scaffold 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (referred to herein as 3-AP ) is a privileged pharmacophore in kinase inhibition and anti-inflammatory research. Unlike its 5-amino isomer, the 3-amino variant offers a distinct vector for structure-activity relationship (SAR) exploration due to the distal positioning of the amine relative to the N1-aryl steric clash.

Mechanistic Considerations
  • Nucleophilicity: The exocyclic amine at C3 is moderately nucleophilic. However, the electron-withdrawing N1-aryl group (via induction) and the pyrazole

    
    -system reduce its reactivity compared to a standard aniline.
    
  • Regioselectivity: The endocyclic nitrogens (N2) are potential competitive nucleophiles. Under neutral or basic conditions, acylation occurs exclusively at the exocyclic amine. Highly acidic conditions or strong electrophiles could theoretically lead to bis-acylation or N2-acylation, though this is rare with standard protocols.

  • Sterics: The C5-methyl group forces the N1-aryl ring out of planarity, actually aiding solubility but having minimal steric impact on the C3-amine.

Decision Matrix: Choosing Your Protocol

ProtocolSelection Start Start: Select Electrophile IsAcid Is the partner a Carboxylic Acid? Start->IsAcid IsChiral Is the Acid Chiral/Epimerizable? IsAcid->IsChiral Yes MethodA Protocol A: Acyl Chloride (High Throughput / Robust) IsAcid->MethodA No (Acyl Chloride available) IsHindered Is the Acid Sterically Hindered? IsChiral->IsHindered No MethodB Protocol B: HATU/DIPEA (Preserves Chirality) IsChiral->MethodB Yes IsHindered->MethodB No MethodC Protocol C: Ghosez's Reagent / MW (For Difficult Substrates) IsHindered->MethodC Yes

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on substrate properties.

Experimental Protocols

Protocol A: The "Standard" Acyl Chloride Method

Best for: Commercial acid chlorides, achiral substrates, parallel synthesis libraries.

Reagents:

  • Substrate: 3-AP (1.0 equiv)

  • Electrophile: Acyl Chloride (1.1 – 1.2 equiv)

  • Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) with DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 3-AP  (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
    
  • Base Addition: Add Pyridine (3.0 mmol) via syringe. Note: Pyridine is preferred over TEA for acid chlorides as it acts as both base and acyl-transfer catalyst.

  • Acylation: Cool the mixture to 0°C. Add the Acyl Chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The amine starting material (

      
      ) should disappear; amide product is typically less polar (
      
      
      
      ).
  • Workup (Self-Validating):

    • Quench with saturated

      
       (aqueous).
      
    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove residual pyridine/3-AP)

      
       Brine 
      
      
      
      Dry over
      
      
      .
    • Checkpoint: If the organic layer is still colored after HCl wash, repeat wash to ensure pyridine removal.

Protocol B: The "Precision" Carboxylic Acid Coupling

Best for: Drug discovery fragments, chiral amino acids, expensive acids.

Reagents:

  • Substrate: 3-AP (1.0 equiv)

  • Acid: Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Preferred over EDC for lower racemization]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a vial, combine the Carboxylic Acid (1.1 mmol), HATU (1.2 mmol), and anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (1.5 mmol, half of total) and stir for 5 minutes to pre-activate the acid (forms the O-At ester).

  • Coupling: Add 3-AP (1.0 mmol) followed by the remaining DIPEA (1.5 mmol).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with EtOAc (excess, ~20 mL).

    • Wash with saturated

      
       (aqueous) x2 (Critical step to remove DMF).
      
    • Wash with saturated

      
       and Brine.
      
    • Concentrate and purify via Flash Chromatography.

Protocol C: Microwave-Assisted Synthesis for Hindered Substrates

Best for: Sterically hindered acids (e.g., pivalic acid derivatives), electron-poor acids.

Reagents:

  • Substrate: 3-AP (1.0 equiv)

  • Acid: Carboxylic Acid (1.5 equiv)[2]

  • Reagent:

    
     (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv)
    
  • Base: Pyridine (4.0 equiv)

  • Solvent: EtOAc or MeCN

Methodology:

  • Combine 3-AP , Carboxylic Acid, and Base in a microwave vial.

  • Add

    
     solution last. Cap the vial.
    
  • Irradiate at 100°C for 30 minutes .

  • Why T3P? It is exceptionally effective for hindered anilines/aminopyrazoles and generates water-soluble byproducts, simplifying workup.

Characterization & Validation Standards

To ensure scientific integrity, the synthesized amides must meet the following criteria.

Expected Analytical Data
TechniqueObservationInterpretation
1H NMR Singlet at

9.5 – 10.5 ppm
Amide -NH proton. Diagnostic of successful coupling.
1H NMR Shift in Pyrazole C4-HThe pyrazole C4-H (singlet,

6.0 ppm) often shifts downfield by 0.1-0.3 ppm upon acylation.
LC-MS

Mass peak consistent with Product. Absence of

(if acetyl) or starting amine mass.
IR Band at 1650–1690

Amide I (C=O stretch).
Troubleshooting "Expert Insights"
  • Issue: Low conversion with Protocol B.

    • Cause: The aminopyrazole is less nucleophilic than standard aliphatic amines.

    • Fix: Switch to Protocol C (

      
      ) or generate the acid chloride in situ using Ghosez’s reagent (1-chloro-N,N,2-trimethylpropenylamine) before adding the amine.
      
  • Issue: Bis-acylation.

    • Cause: Excess acyl chloride or high temperatures.

    • Fix: Strictly control stoichiometry (1.05 equiv) and keep temperature at 0°C during addition. If bis-acylation occurs (imide formation), treat the crude with dilute NaOH/MeOH to hydrolyze the more labile imide bond back to the amide.

Reaction Pathway Visualization

ReactionPathway SM 3-Amino-Pyrazole (Nucleophile) TetInt Tetrahedral Intermediate SM->TetInt Nucleophilic Attack ActivatedAcid Activated Acyl Species (R-CO-X) ActivatedAcid->TetInt Product Amide Product (Stable) TetInt->Product Elimination of X

Figure 2: Mechanistic pathway of the amide coupling. The low nucleophilicity of the pyrazole amine requires highly activated acyl species (X = Cl, OBt, OAt).

References

  • Vertex Pharmaceuticals. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Institutes of Health. Link

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. Link

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.[3][4] Link

  • Li, X., et al. (2012).[5] Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation.[1][6] J-Stage. Link

  • PubChem. (2025). Compound Summary: 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine.[7] National Library of Medicine. Link

Sources

Crystallization methods for 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystallization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine Intermediates

Introduction: The Critical Role of Crystallization in Pyrazole-Based Drug Development

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The intermediate, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, represents a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purification of such intermediates is paramount, as the purity and solid-state properties of the final API are critical for its safety, stability, and efficacy.[4][5]

Crystallization is the most powerful technique for purifying solid organic compounds in the pharmaceutical industry.[6][7] A well-designed crystallization process not only removes impurities but also allows for the control of critical quality attributes such as crystal form (polymorphism), particle size, and bulk density, which directly impact downstream processing and the final drug product's performance.[4][7]

This application note provides a comprehensive guide for researchers and drug development professionals on establishing robust crystallization protocols for 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine. It moves beyond simple recipes to explain the underlying principles, enabling scientists to rationally design, troubleshoot, and optimize crystallization processes.

Part 1: Foundational Principles of Crystallization

The success of any crystallization hinges on the principle of differential solubility.[8][9] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a lower temperature.[9] As a hot, saturated solution cools, the solubility of the target compound decreases, creating a state of supersaturation. This thermodynamic instability is relieved by the self-assembly of molecules into a highly ordered, pure crystal lattice, while impurities ideally remain dissolved in the surrounding solution (mother liquor).[5][8]

The process is governed by two key kinetic events:

  • Nucleation: The initial formation of microscopic crystal nuclei. This can occur spontaneously or be induced by seeding.[7]

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei.[4]

Controlling the rate of supersaturation is essential; if it occurs too rapidly (e.g., by crash cooling), nucleation may dominate, leading to a large number of very small crystals or even an amorphous precipitate, which can trap impurities.[10] Slow, controlled cooling promotes steady crystal growth, resulting in larger, purer crystals that are easier to handle.[5]

Part 2: Systematic Solvent Selection

The choice of solvent is the most critical variable in developing a crystallization protocol.[11] The target molecule, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, possesses both non-polar (dimethylphenyl group) and polar (amine and pyrazole moieties) characteristics. This suggests that solvents of intermediate polarity, or solvent/anti-solvent mixtures, will be most effective. The adage "like dissolves like" is a useful starting point.[12]

A systematic screening process is the most reliable method for identifying an optimal solvent system.

Solvent_Screening_Workflow start Crude 1-(3,5-dimethylphenyl)- 5-methyl-1H-pyrazol-3-amine sub_proc Select Candidate Solvents (See Table 1) start->sub_proc test For each solvent, perform small-scale solubility test (~10-20 mg crude in 0.5 mL solvent) sub_proc->test dissolve_cold Dissolves in Cold Solvent? test->dissolve_cold dissolve_hot Insoluble Cold. Heat to boiling. Does it dissolve? dissolve_cold->dissolve_hot No reject1 REJECT (Too soluble) dissolve_cold->reject1 Yes reject2 REJECT (Insoluble) dissolve_hot->reject2 No cool Soluble Hot. Cool slowly to RT, then in ice bath. dissolve_hot->cool Yes consider_as CONSIDER (Candidate for Anti-Solvent or Evaporation Methods) reject1:e->consider_as:w crystals Do crystals form? cool->crystals success SELECT (Good Candidate for Cooling Crystallization) crystals->success Yes crystals->consider_as No

Caption: Workflow for systematic solvent screening.

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of the crude intermediate into a small test tube or vial.

  • Add the selected solvent dropwise (e.g., from a Pasteur pipette) at room temperature, vortexing after each addition, until a total of 0.5 mL has been added.

  • Observation 1: If the compound dissolves completely at room temperature, the solvent is likely too good and unsuitable for cooling crystallization. It may, however, be useful as the "good" solvent in an anti-solvent system.[11]

  • Observation 2: If the compound remains insoluble or sparingly soluble, heat the mixture gently in a sand or water bath to the boiling point of the solvent.

  • Observation 3: If the compound dissolves completely upon heating, it is a promising candidate. If it remains insoluble, it is a poor solvent.

  • For promising candidates, allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation 4: Note the quantity and quality of the crystals formed. An ideal solvent yields a large crop of well-defined crystals.

Table 1: Recommended Solvents for Initial Screening
SolventTypeBoiling Point (°C)[13]Rationale & Considerations
Ethanol Protic78Good general solvent for compounds with H-bond donors/acceptors. Often effective for pyrazole derivatives.[11]
Isopropanol (IPA) Protic82Similar to ethanol but slightly less polar. Can offer a better solubility differential.
Ethyl Acetate Aprotic77Medium polarity solvent. Good for compounds that are too soluble in alcohols.
Acetone Aprotic56A strong, polar aprotic solvent. Often too soluble for cooling, but excellent as the primary solvent for anti-solvent methods.[11][12]
Toluene Aprotic111Non-polar aromatic solvent. May selectively dissolve non-polar impurities. High boiling point requires caution to prevent "oiling out".[13]
Heptane/Hexane Aprotic~98 / ~69Very non-polar. Unlikely to be a primary solvent but are excellent candidates as anti-solvents.[14]
Water Protic100The target amine is likely insoluble. An excellent and common anti-solvent to use with polar organic solvents like ethanol, IPA, or acetone.[11][15]

Part 3: Standard Crystallization Protocols

Once a suitable solvent or solvent system is identified, the crystallization can be scaled up. The following protocols are foundational methods applicable to this class of intermediate.

Cooling_Crystallization_Protocol dissolve 1. Dissolution Dissolve crude compound in minimum hot solvent. cool 2. Cooling Allow to cool slowly to RT. Optionally, use an ice bath. dissolve->cool isolate 3. Isolation Collect crystals by vacuum filtration. cool->isolate wash 4. Washing Rinse crystals with a small amount of cold solvent. isolate->wash dry 5. Drying Dry crystals under vacuum to constant weight. wash->dry

Caption: Standard workflow for cooling crystallization.

Method A: Cooling Crystallization

This is the most common and straightforward method, ideal for compounds with a significant difference in solubility between hot and cold temperatures.[4]

Protocol:

  • Place the crude 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine in an appropriately sized Erlenmeyer flask.

  • Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil using a hot plate.

  • Continue adding the solvent in small portions until the solid has just completely dissolved. Adding excess solvent will reduce the final yield.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

Method B: Anti-Solvent Crystallization

This technique is employed when the compound is highly soluble in a "good" solvent even at low temperatures, but poorly soluble in a miscible "anti-solvent".[8][11][16]

Protocol:

  • Dissolve the crude intermediate in the minimum amount of a "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • With continuous stirring, slowly add a miscible "anti-solvent" (e.g., water or heptane) dropwise.

  • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of nucleation.

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution just at the saturation point.[15]

  • Allow the solution to stand undisturbed. Crystals should form as the system equilibrates. Cooling in an ice bath can further improve the yield.

  • Isolate, wash, and dry the crystals as described in Method A. The wash solvent should be a mixture of the "good" solvent and anti-solvent in a ratio similar to the final crystallization mixture.[11]

Method C: Acid Salt Crystallization

The presence of a basic primary amine (-NH2) group on the pyrazole ring offers an alternative and powerful purification strategy.[17] Converting the free base to a salt (e.g., a hydrochloride or sulfate) dramatically alters its physical properties, often making it more crystalline and changing its solubility profile (typically increasing solubility in polar solvents).[11][18]

Protocol:

  • Dissolve the crude free base in a suitable organic solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of an acid. For a hydrochloride salt, this can be a solution of HCl in isopropanol or diethyl ether.

  • The corresponding salt will often precipitate or crystallize out of the solution upon addition of the acid. The process can be aided by stirring and cooling.

  • Isolate the salt crystals by vacuum filtration.

  • Wash the crystals with the cold organic solvent used for the reaction to remove any unreacted starting material or excess acid.

  • Dry the crystals under vacuum.

  • Note: The pure amine free base can be regenerated by dissolving the salt in water and neutralizing with a base (e.g., sodium bicarbonate or dilute sodium hydroxide), followed by extraction into an organic solvent and evaporation.

Part 4: Troubleshooting and Advanced Considerations

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" The compound comes out of solution as a liquid instead of a solid. This happens if the solution becomes supersaturated at a temperature above the compound's melting point (or melting point of an impure mixture).[13]• Use a lower boiling point solvent.• Use a more dilute solution (add more hot solvent before cooling).• Slow down the cooling rate to allow crystallization to begin at a higher temperature.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for nucleation.[15]• Seeding: Add a tiny crystal of the pure product to the cooled solution to act as a template for growth.[7]• Concentrate: If too much solvent was added, evaporate some of it and attempt to cool again.
Poor Recovery/Low Yield Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.• Use the minimum amount of hot solvent for dissolution.• Ensure the solution is thoroughly chilled in an ice bath before filtration.• If a hot filtration step was used to remove insoluble impurities, ensure the funnel and flask are pre-heated to prevent crystallization.
Polymorphism The ability of a compound to exist in two or more different crystal structures. Different polymorphs can have vastly different physical properties (solubility, stability, melting point).The choice of solvent and the crystallization conditions (e.g., cooling rate) can influence which polymorphic form is obtained.[7] It is crucial during drug development to identify and control the desired, most stable polymorph. Characterization by techniques like DSC, TGA, and PXRD is recommended.

Conclusion

The successful crystallization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. There is no single universal protocol; success relies on a systematic and logical approach. By starting with a thorough solvent screen, selecting an appropriate primary crystallization method (cooling, anti-solvent, or salt formation), and applying principles of controlled cooling and nucleation, researchers can develop robust and scalable procedures. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for the purification of this valuable intermediate and other related pyrazole derivatives.

References

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Lab Procedure: Recrystallization. LabXchange.
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020).
  • Method for purifying pyrazoles. Google Patents.
  • Crystallisation in pharmaceutical processes. BIA.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. (2022).
  • How to choose a solvent for crystallization of an organic compound. Quora. (2018).
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT.
  • What's the best solvent to remove these crystals and recrystallize it? Reddit. (2024).
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications. (2022).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (2025).
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and optimize reaction outcomes. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to improve your yield and purity.

Introduction: The Synthetic Challenge

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry. The target molecule, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, is an important scaffold. The primary route to this class of compounds is the condensation of a substituted hydrazine with a 1,3-dicarbonyl equivalent. For the desired 3-amino substitution pattern, the key precursor is a β-ketonitrile.

The main challenge in this synthesis is controlling regioselectivity. The reaction between an unsymmetrical hydrazine and an unsymmetrical β-dicarbonyl compound can theoretically produce two different regioisomers. Achieving a high yield of the desired isomer requires a precise understanding of the reaction mechanism and careful control of experimental conditions.

Core Synthesis Protocol & Workflow

This protocol outlines the recommended procedure for the synthesis of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine from 3,5-dimethylphenylhydrazine and acetoacetonitrile.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents Combine: - 3,5-Dimethylphenylhydrazine - Acetoacetonitrile - Ethanol (Solvent) - Acetic Acid (Catalyst) reflux Heat to Reflux (e.g., ~78°C) Monitor by TLC reagents->reflux Heat cool Cool to RT reflux->cool Reaction Complete evap Solvent Evaporation (Rotary Evaporator) cool->evap extract Aqueous Workup (e.g., EtOAc / NaHCO3 wash) evap->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify_options Purification Method dry->purify_options recrystal Recrystallization (e.g., Ethanol/Water or Ethyl Acetate/Hexane) purify_options->recrystal Preferred for Crystalline Solids column Column Chromatography (Deactivated Silica) purify_options->column If Oily or Impurities are Close in Polarity final_product Isolate Pure Product Characterize (NMR, MS, MP) recrystal->final_product column->final_product

Caption: General workflow for synthesis and purification.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethylphenylhydrazine (1.0 eq).

  • Solvent and Substrate Addition: Add ethanol (approx. 5-10 mL per mmol of hydrazine). Begin stirring and add acetoacetonitrile (1.05 eq).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid. The use of a mild acid catalyst is crucial for protonating the carbonyl, thereby activating it for nucleophilic attack.[1][2]

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot has been consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography (see Troubleshooting Q4 for details).

Mechanism and Regioselectivity Control

The formation of the desired 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine over its 3-methyl-5-amino isomer is a critical outcome determined by the initial steps of the reaction mechanism.

The reaction proceeds via the Knorr pyrazole synthesis pathway.[1][2] The substituted hydrazine, 3,5-dimethylphenylhydrazine, has two nitrogen atoms with different nucleophilicities. The terminal -NH₂ group is more nucleophilic and sterically accessible than the nitrogen atom attached to the dimethylphenyl ring.

  • Initial Attack: The more nucleophilic terminal -NH₂ of the hydrazine attacks the more electrophilic carbonyl carbon of the acetoacetonitrile. The nitrile group is less electrophilic.

  • Cyclization: After the formation of the hydrazone intermediate, an intramolecular nucleophilic attack occurs. The secondary amine nitrogen attacks the nitrile carbon, leading to cyclization.

  • Tautomerization: The resulting intermediate rapidly tautomerizes to form the stable aromatic pyrazole ring.

This sequence ensures the formation of the 5-methyl-3-amino pyrazole structure.

Regioselectivity Mechanism Diagram

G cluster_incorrect Suppressed Pathway start_hydrazine 3,5-Dimethylphenyl-NH-NH₂ hydrazone Hydrazone Intermediate (via attack on C=O) start_hydrazine->hydrazone 1. More nucleophilic -NH₂ attacks ketone carbonyl attack_nitrile Initial attack on nitrile (Less favorable) start_hydrazine->attack_nitrile start_ketonitrile CH₃-C(=O)-CH₂-C≡N start_ketonitrile->hydrazone start_ketonitrile->attack_nitrile cyclized Cyclized Intermediate hydrazone->cyclized 2. Intramolecular attack on nitrile carbon product 1-(Ar)-5-methyl-1H-pyrazol-3-amine (Desired Product) cyclized->product 3. Tautomerization to aromatic ring wrong_product Isomeric Impurity (1-(Ar)-3-methyl-1H-pyrazol-5-amine) attack_nitrile->wrong_product

Caption: Reaction mechanism favoring the desired 3-amino regioisomer.

Troubleshooting Guide (Question & Answer Format)

Q1: My final yield is consistently low. What are the most likely causes?

Low yield can stem from several factors. Let's break them down:

  • Purity of Starting Materials: 3,5-Dimethylphenylhydrazine can degrade upon storage, especially if exposed to air and light. Using old or discolored hydrazine will significantly reduce the yield. We recommend using freshly sourced hydrazine or purifying stored material if its quality is suspect.

  • Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess of the more volatile or less expensive reactant (in this case, acetoacetonitrile, e.g., 1.05-1.1 eq) can help drive the reaction to completion.

  • Reaction Temperature & Time: Ensure the reaction is heated to a true reflux. Insufficient temperature will slow the reaction rate, leading to incomplete conversion. Monitor by TLC to ensure the reaction has gone to completion before starting the workup.

  • Product Loss During Workup: The product has a basic amine group and may have some solubility in the aqueous phase, especially if the pH is acidic. Ensure the aqueous wash (e.g., with NaHCO₃) is neutral or slightly basic to keep the product in the organic layer. Avoid overly aggressive extractions.

Q2: I'm seeing a significant amount of an isomeric impurity in my NMR/MS data. How can I improve regioselectivity?

While the mechanism strongly favors the desired product, certain conditions can promote the formation of the undesired 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine isomer.

  • Cause: This typically happens if the initial condensation occurs at the nitrile group instead of the ketone. While less likely, it can be influenced by the catalyst and solvent system.

  • Solution: Stick to protic solvents like ethanol or propanol and a mild acid catalyst like acetic acid.[2] This combination is well-established for favoring the condensation at the more reactive ketone carbonyl, which directs the regiochemical outcome correctly.[1] Avoid strong bases or aprotic conditions which might alter the relative reactivities of the electrophilic centers.

Q3: My reaction seems to stall, with starting material still present after several hours. What should I check?
  • Inactive Catalyst: The small amount of acetic acid is crucial. If it was omitted or if the starting hydrazine contains basic impurities that neutralize it, the reaction will be sluggish. Try adding a few more drops of glacial acetic acid.

  • Temperature: Verify your heating setup. A sand bath or oil bath with a thermometer is more reliable than a heating mantle alone. Ensure you are achieving the boiling point of your solvent.

  • Moisture: While not strictly an anhydrous reaction, excessive water in the reagents or solvent can sometimes hinder the initial condensation step. Use reagent-grade solvents for best results.

Q4: How can I effectively purify the final product? My compound streaks badly during silica gel chromatography.

This is a very common issue for amino-pyrazoles and other basic heterocyclic compounds.[3][4] The basic amine group interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing poor separation and streaking.

  • Preferred Method - Recrystallization: If your crude product is a solid, recrystallization is the ideal method.

    • Protocol: Dissolve the crude material in a minimum amount of hot ethanol. Add hot water dropwise until the solution just becomes turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

    • Alternative solvent systems include ethyl acetate/hexane.

  • Chromatography - Deactivated Silica: If chromatography is necessary, you must deactivate the silica gel.

    • Protocol: Prepare your silica slurry as usual, but add 1-2% triethylamine (Et₃N) relative to the volume of your eluent. Pre-flush the packed column with this eluent mixture before loading your sample. This neutralizes the acidic sites and allows for much cleaner elution.[3]

  • Acid-Base Extraction: For removing non-basic impurities, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (like dichloromethane), extract with dilute acid (e.g., 1M HCl) to move your product into the aqueous layer. Wash the aqueous layer with an organic solvent to remove impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent.[5][6]

Troubleshooting Summary Table

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Degraded hydrazine; Incorrect stoichiometry; Insufficient heating; Product loss in workup.Use fresh hydrazine; Use slight excess of β-ketonitrile; Ensure true reflux; Neutralize workup solutions before extraction.
Isomeric Impurity Incorrect initial condensation pathway.Use a protic solvent (ethanol) and a mild acid catalyst (acetic acid) to ensure attack occurs at the ketone.[1][2]
Stalled Reaction Inactive or insufficient catalyst; Low temperature.Add a few more drops of acetic acid; Verify reflux temperature with a thermometer.
Purification Difficulty Strong interaction of basic product with acidic silica gel.Prioritize recrystallization; If using chromatography, add 1-2% triethylamine to the eluent to deactivate the silica.[3]

Frequently Asked Questions (FAQs)

  • What is the best solvent for this reaction?

    • Ethanol is the most commonly used and recommended solvent. It has a convenient boiling point, effectively dissolves the reactants, and as a protic solvent, it facilitates the reaction mechanism. Propanol is also an excellent alternative.[2]

  • How critical is the acid catalyst?

    • It is highly recommended for achieving a reasonable reaction rate. The Knorr pyrazole synthesis is often catalyzed by a small amount of acid, which activates the carbonyl group towards nucleophilic attack.[1]

  • What are the key safety considerations?

    • Substituted hydrazines are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acetoacetonitrile is also harmful. Review the Safety Data Sheet (SDS) for all reagents before beginning work.

References

  • BenchChem. (2025).
  • Anonymous. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC.
  • Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland).
  • ChemHelpASAP. (2021).
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
  • Bakanas, I. J., & Moura‐Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. European Journal of Organic Chemistry.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
  • Inventor Unknown. (Date Unknown). Process for the purification of pyrazoles.
  • Multiple Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Pharmaguideline. (Date Unknown). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Inventor Unknown. (Date Unknown). Method for purifying pyrazoles.
  • Multiple Authors. (Date Unknown). Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide.
  • Reddit User. (2022).

Sources

Technical Support Center: Purification of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

[1]

Executive Summary

This guide addresses the purification of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (Target Compound).[1] Due to the presence of the basic primary amine at position 3 and the nitrogen-rich pyrazole core, this molecule exhibits strong interactions with the acidic silanol groups (

peak tailing, poor resolution, and irreversible adsorption2

The 3,5-dimethylphenyl moiety increases lipophilicity compared to simple phenyl analogs, allowing for unique solvent selectivities (e.g., Toluene-based systems) that can be exploited to separate it from polar impurities.[2]

Compound Profile & Physicochemical Properties

PropertyDescriptionChromatographic Implication
Structure Pyrazole core with N1-aryl and C3-amineBasic:

of conjugate acid likely ~3.5–4.[1]5. H-bond donor/acceptor.[1]
Polarity Moderate to HighRequires polar mobile phases (DCM/MeOH or EtOAc/Hex).
Solubility Good in DCM, MeOH, DMSO; Moderate in EtOAc; Poor in HexaneLoading Risk: High risk of precipitation if loaded in Hexane.[2]
UV Activity Strong (

)
Easy detection via UV-Vis.[2]
Physical State Likely Yellow/Orange/Brown SolidColored bands may be visible on the column.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: Severe Peak Tailing & Broadening

User Question: "My compound elutes as a streak over 20 fractions rather than a sharp peak. I'm using Hexane/Ethyl Acetate (1:1).[2] What is happening?"

Technical Diagnosis: This is the classic "Silanol Effect." Standard silica gel is slightly acidic (

3

The Solution: Mobile Phase Modifiers You must neutralize the silica surface or keep the amine deprotonated.

  • The "Gold Standard" Modifier: Add 1% Triethylamine (TEA) to both solvent A (Non-polar) and solvent B (Polar).[2]

    • Mechanism:[1][2][4][5][6] TEA is more basic than your pyrazole. It saturates the active silanol sites, effectively "blocking" them so your compound can pass through without sticking.[2]

  • Alternative (Ammonia): If TEA interferes with downstream steps (e.g., NMR), use 1% saturated aqueous Ammonium Hydroxide (

    
    )  in Methanol.[2]
    
    • Note: Ammonia is only miscible in the Methanol/DCM system, not Hexane.[2]

Protocol:

Switch to a DCM / MeOH system .

  • Solvent A: DCM + 1% TEA

  • Solvent B: MeOH + 1% TEA

  • Gradient: 0% to 10% B. (The compound usually elutes between 2-5% MeOH).

Issue 2: Compound Precipitating on the Column

User Question: "I dissolved my sample in minimal DCM, injected it, and immediately saw a white crust form at the top of the column. The pressure spiked."

Technical Diagnosis: This is a Solubility Mismatch . While your compound is soluble in DCM, it is likely insoluble in the starting mobile phase (e.g., 100% Hexane or Toluene).[2] When the DCM plug hits the Hexane stream, the compound crashes out.

The Solution: Solid Loading (Dry Loading) Eliminate the solvent mismatch entirely by adsorbing the crude reaction mixture onto silica or Celite.

Step-by-Step Protocol:

  • Dissolve the crude mixture in a volatile solvent (DCM or Acetone).

  • Add dry silica gel (ratio: 1g crude to 2g silica) or Celite 545.

  • Evaporate the solvent completely on a rotovap until you have a free-flowing powder.

  • Pack this powder into a solid load cartridge (or pour on top of the column bed).

  • Run the gradient starting at 0% polar solvent.

Issue 3: Co-elution with Regioisomers or Starting Material

User Question: "I see two spots very close together on TLC. I cannot separate the 5-methyl isomer from the 3-methyl isomer (or unreacted hydrazine)."

Technical Diagnosis: DCM/MeOH is powerful for moving compounds but often has poor selectivity for structural isomers. You need a solvent system that exploits the shape/lipophilicity difference of the 3,5-dimethylphenyl group.

The Solution: Toluene-Based Gradients The aromatic nature of Toluene interacts via


Recommended Gradient:

  • Solvent A: Toluene (with 1% TEA)

  • Solvent B: Acetone or Ethyl Acetate (with 1% TEA)[2]

  • Gradient: 0% to 30% B.

  • Why Acetone? Acetone is a dipole-dipole acceptor that works well with amines without the aggressive displacement power of Methanol.[1]

Part 2: Visualizing the Purification Strategy

Decision Tree: Method Development

PurificationStrategyStartCrude Mixture:1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amineCheckTLCStep 1: Check TLC(Hex/EtOAc 1:1)Start->CheckTLCStreakDoes the spot streak?CheckTLC->StreakAddBaseAdd 1% TEA to EluentStreak->AddBaseYes (Tailing)SolubilityIs it soluble inHexane/Toluene?Streak->SolubilityNoAddBase->SolubilityLiquidLoadMethod A:Liquid Load (DCM)Solubility->LiquidLoadYesSolidLoadMethod B:Solid Load (Celite/Silica)Solubility->SolidLoadNo (Precipitates)SelectivitySeparation Issue?LiquidLoad->SelectivitySolidLoad->SelectivitySystem1System 1 (Standard):DCM / MeOH / 1% TEASelectivity->System1General PurificationSystem2System 2 (High Res):Toluene / Acetone / 1% TEASelectivity->System2Close Impurities

Figure 1: Decision matrix for selecting the optimal loading technique and solvent system based on observed physicochemical behavior.

Mechanism: The Silanol Effect & Modifier Action[3]

SilanolEffectSilicaSilica Surface(Acidic Si-OH)Interaction1Strong H-Bonding(Tailing)Silica->Interaction1AmineTarget Pyrazole(-NH2)Amine->Interaction1BlockedBlocked Sites(Free Elution)Amine->BlockedPasses ThroughTEAModifier(Triethylamine)TEA->SilicaPreferential Binding(High Basicity)TEA->Blocked

Figure 2: Mechanistic representation of how Triethylamine (TEA) competes for acidic silanol sites, preventing the target amine from irreversible adsorption.[2]

Part 3: Validated Experimental Protocol

Objective: Purify 500 mg of crude reaction mixture.

Materials:

  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine.[2]

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine.[2]

  • Loading Media: Celite 545.

Procedure:

  • Preparation: Dissolve 500 mg of crude solid in 5 mL of DCM. Add 1.5 g of Celite 545.

  • Evaporation: Rotovap the mixture at 40°C until a dry, free-flowing powder is obtained.

  • Column Setup: Pack a 12g or 24g flash cartridge. Equilibrate with 100% Solvent A (DCM + TEA) for 3 column volumes (CV).

  • Loading: Add the Celite-adsorbed sample to the top of the cartridge (or use a pre-column solid load cartridge).

  • Elution Gradient:

    • 0–2 CV: 100% A (Isocratic wash of non-polar impurities).

    • 2–12 CV: 0% to 5% B (Linear gradient).[2]

    • 12–15 CV: 5% to 10% B (Flush).

  • Detection: Monitor UV at 254 nm (Aromatic) and 280 nm (Pyrazole).

  • Post-Run: Pool fractions containing the pure spot. Crucial: Evaporate solvents.[7] To remove residual TEA, dissolve the resulting oil in DCM and wash once with saturated

    
     (optional, if salt formation is not a concern) or simply dry under high vacuum for 24 hours (TEA is volatile).[2]
    

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Reversed-Phase (C18) chromatography instead? A: Yes, and it is often superior for amines.[2] Use a Water/Acetonitrile gradient with 0.1% Formic Acid or 0.1% Ammonium Bicarbonate .

  • Acidic Conditions (Formic Acid): The amine will be protonated (

    
    ), eluting faster (lower retention) but with sharp peak shape.[2]
    
  • Basic Conditions (Ammonium Bicarbonate): The amine remains neutral, increasing retention and loading capacity.[2] This matches the "Free Base" form.

Q: My compound turned red/brown on the silica column. Did it decompose? A: Aminopyrazoles are susceptible to oxidation. Silica gel can catalyze oxidation due to its high surface area and trapped oxygen.

  • Fix: Flush the column with Nitrogen before use, or use "Neutral Silica" (pH 7) instead of standard acidic silica.[2] If the eluted compound is still the correct mass (LCMS), the color is likely a minor oxidized impurity with high extinction coefficient (common in anilines and pyrazoles).

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a boiling point of ~89°C. It will codistill with solvents on the rotovap, but traces often remain.

  • Method: After concentrating your fractions, re-dissolve the sample in a small amount of DCM and add Hexane.[2] Evaporate again. Repeat this "azeotropic-like" removal 2-3 times. Finally, dry under high vacuum (< 5 mbar) overnight.

References

  • Biotage. (2023). Strategies for Flash Chromatography of Basic Compounds. Retrieved from [2]

  • Teledyne ISCO. (2022). Purification of Amines: Overcoming Tailing on Silica Gel. Teledyne ISCO Application Notes. Retrieved from [2]

  • Reich, H. J. (2024).[2] Common Mobile Phases and Modifiers for Silica Gel Chromatography.[8][9][10] University of Wisconsin-Madison Organic Chemistry Data.[1]

  • PubChem. (2025).[11] Compound Summary: 5-methyl-1H-pyrazol-3-amine Derivatives.[1][11] National Library of Medicine. Retrieved from [2]

  • SiliCycle. (2023). SiliaSep™ Flash Cartridges: Selection Guide for Amine Purification. SiliCycle Inc. Retrieved from [2]

Technical Support Center: Solving Solubility Challenges of Aminopyrazoles in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the common yet complex solubility issues encountered with aminopyrazole derivatives in organic solvents. Aminopyrazoles are a cornerstone scaffold in medicinal chemistry and materials science, but their unique physicochemical properties often present significant formulation and reaction challenges.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: Why is aminopyrazole solubility such a critical parameter?

A: Solubility is a fundamental property that dictates the success of nearly every experimental stage involving a compound. For aminopyrazoles, which are pivotal in drug discovery, poor solubility can terminate a promising project.[1][2] Key impact areas include:

  • Reaction Kinetics: If your aminopyrazole is not fully dissolved, you are running a heterogeneous reaction, which can lead to slow, incomplete conversions, and inconsistent results.

  • Purification: Low solubility in common chromatography solvents (like ethyl acetate/hexane) makes purification by column chromatography challenging, often resulting in poor separation and recovery.[3]

  • Biological Assays: Inconsistent solubility in assay buffers (often containing DMSO) leads to unreliable dose-response curves and misleading structure-activity relationship (SAR) data.

  • Formulation Development: For a drug to be bioavailable, it must first dissolve.[4] Solubility is a primary hurdle in developing oral or parenteral dosage forms.

Q2: What are the go-to starting solvents for dissolving aminopyrazoles?

A: Aminopyrazoles, as a class, possess both hydrogen bond donors (-NH2) and acceptors (pyrazole nitrogens), giving them a degree of polarity. Therefore, solubility is generally favored in polar organic solvents.

Solvent ClassExamplesGeneral Applicability for Aminopyrazoles
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), AcetoneExcellent starting points. DMF and DMSO are powerful solvents capable of disrupting the strong intermolecular forces in solid aminopyrazoles. Acetone and ACN are good for reactions and chromatography.[5]
Polar Protic Ethanol, Methanol, IsopropanolGood general solubility. The ability to hydrogen bond with the aminopyrazole scaffold is beneficial. Often used as co-solvents.[5][6]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate solubility. Often sufficient for reactions, especially when gentle heating is applied.
Chlorinated Dichloromethane (DCM), ChloroformVariable solubility. Depends heavily on the substituents on the aminopyrazole ring.[5]
Hydrocarbons Toluene, Hexane, HeptaneGenerally poor solubility. Aminopyrazoles are typically too polar to dissolve well in these non-polar solvents.
Q3: My aminopyrazole is poorly soluble in everything. What is the most likely cause?

A: Exceptionally low solubility across a range of solvents, including powerful ones like DMSO, often points to a high crystal lattice energy . In the solid state, the aminopyrazole molecules are arranged in a highly stable, tightly packed crystal structure. The aminopyrazole scaffold is adept at forming strong intermolecular hydrogen bonds (e.g., N-H···N interactions), leading to a very stable crystal that the solvent molecules cannot easily break apart. Overcoming this requires more aggressive solubilization techniques.

Q4: How does the substitution pattern on the aminopyrazole ring affect solubility?

A: The nature and position of substituents dramatically alter the molecule's polarity, hydrogen bonding capability, and crystal packing, thereby influencing solubility.[1][7]

  • N1-Substitution: Substituting the N1-H of the pyrazole ring removes a key hydrogen bond donor site. If the substituent is a bulky, non-polar group (e.g., a large aryl group), it can disrupt crystal packing and may increase solubility in less polar solvents like DCM or THF.

  • Amino Group Substitution: Acylating or alkylating the exocyclic amino group can reduce its hydrogen bonding ability, potentially lowering solubility in protic solvents but increasing it in aprotic solvents.

  • C3/C4/C5 Substitution: Adding large, lipophilic groups will generally decrease solubility in polar solvents and increase it in non-polar solvents. Conversely, adding polar functional groups (e.g., -COOH, -OH) will increase polarity.

Q5: When is using a co-solvent the right strategy?

A: A co-solvent strategy is the ideal first-line approach when a single solvent provides insufficient solubility.[8][9] This technique works by modifying the overall polarity of the solvent system to better match that of the solute.[10]

Common Scenarios for Co-solvency:

  • Improving Solubility for Reactions: If your compound is sparingly soluble in a reaction solvent like THF, adding a small percentage (5-10%) of a stronger, miscible solvent like DMF or NMP can often achieve full dissolution without drastically changing the reaction conditions.

  • Preventing Precipitation during Chromatography: If your compound precipitates on the silica gel column when using an ethyl acetate/hexane system, pre-dissolving it in a small amount of DCM or THF before loading can maintain solubility.

  • Aqueous Reactions: For reactions in water where the aminopyrazole is insoluble, using a water-miscible co-solvent like ethanol, THF, or dioxane is a standard and effective technique.[5][11]

Q6: Can pH adjustment be used in organic solvents?

A: Yes, although the concept of "pH" is formally defined in aqueous systems, the underlying principle of protonation/deprotonation is highly effective in organic solvents, especially polar protic ones. This is more accurately described as acid/base salt formation .[12][13]

Aminopyrazoles are basic due to their amino group and pyridine-like ring nitrogen.[1] Adding an acid (e.g., HCl in dioxane, or a few drops of acetic acid) can protonate the molecule, forming a salt. This salt is an ionic species and is often dramatically more soluble in polar organic solvents like ethanol or methanol than the neutral parent molecule.[14][15] This is a powerful technique for solubilizing stubborn compounds for reactions or analysis.

Q7: How does temperature influence the solubility of aminopyrazoles?

A: For most solids dissolving in a liquid, the dissolution process is endothermic, meaning solubility increases with temperature.[6] This is a fundamental thermodynamic principle. Applying heat provides the energy needed to overcome the crystal lattice energy of the solid. However, it is crucial to ensure your compound is thermally stable at the desired temperature. A simple preliminary test is to heat a small sample and observe for any color change, which might indicate decomposition.

Troubleshooting Guides & Protocols

Decision Workflow for Solubility Enhancement

Here is a logical workflow to guide your choice of solubilization strategy.

G A Start: Aminopyrazole has poor solubility in chosen solvent (e.g., THF) B Is the compound thermally stable? A->B C Heat the mixture (e.g., to 50°C or reflux) B->C Yes F Try a Co-Solvent System B->F No D Is it soluble now? C->D E Success! Proceed with experiment. D->E Yes D->F No G Is it soluble now? F->G G->E Yes H Try pH Modification / Salt Formation G->H No I Is it soluble now? H->I I->E Yes J Re-evaluate: Consider a more powerful solvent (e.g., DMSO, NMP) or resynthesis/derivatization I->J No K No L Yes M No N Yes O No P Yes Q No R Yes

Caption: Co-solvents disrupt solute-solute bonds and create a more favorable solvent shell.

Scenario 2: Compound Precipitates During Reaction or Cooldown

Analysis: This common issue, known as "crashing out," occurs when the solution becomes supersaturated. This can be caused by a change in temperature, a change in the solvent composition as reactants are consumed, or the formation of a less soluble product or salt byproduct.

Protocol: pH Modification for Enhanced Solubility

This protocol is for aminopyrazoles that are basic and resistant to other methods. It aims to form a more soluble salt in situ.

  • Initial Suspension: Suspend your poorly soluble aminopyrazole in your chosen organic solvent (e.g., methanol or ethanol).

  • Acidification: While stirring, add a suitable acid dropwise.

    • For reaction purposes: A catalytic amount of a strong acid like sulfuric acid can be used if compatible with your reaction. [11]Alternatively, an organic acid like acetic acid or p-toluenesulfonic acid (p-TSA) can be used. [16] * For general dissolution: A solution of HCl in an organic solvent (e.g., 2M HCl in Dioxane) is a clean and effective choice.

  • Observation: Continue adding the acid until the solid dissolves completely. The solution should become clear. This indicates the formation of the more soluble aminopyrazole salt.

  • Caution:

    • Confirm that your starting material and intended product are stable to acidic conditions.

    • If you need to isolate the neutral compound post-reaction, you will need to add a base (e.g., triethylamine, NaHCO3 solution) during the workup to neutralize the acid and regenerate the free base form.

Mechanism of pH Modification

G cluster_0 Poorly Soluble Free Base cluster_1 Highly Soluble Salt AP_base R-NH2 (s) AP_salt R-NH3+ X- (aq) AP_base->AP_salt + H+X- (Acid) Note1 Insoluble in many organic solvents AP_base->Note1 AP_salt->AP_base + Base Note2 Ionic species, highly soluble in polar solvents AP_salt->Note2

Caption: Protonation of the basic aminopyrazole creates a soluble ionic salt.

This guide provides a foundational framework for addressing the solubility of aminopyrazoles. The key to success lies in systematically evaluating these techniques, starting with the least aggressive methods (heating, co-solvents) before moving to chemical modification (salt formation). Always consider the compatibility of each method with your specific compound and downstream experimental goals.

References

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • Recent developments in aminopyrazole chemistry. (2009). ResearchGate. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Molecules. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Pyrazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Pharmacy and Chemistry Analysis.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
  • Solubility Enhancement Technique. (n.d.). CUTM Courseware. Retrieved from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry. (2009). Arkivoc.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • The influence of pH on solubility in w
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022). CatSci. Retrieved from [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (2021). Journal of Applied Pharmaceutical Sciences and Research.
  • Salt formation to improve drug solubility. (2007). PubMed. Retrieved from [Link]

Sources

Minimizing side reactions during cyclization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Cyclization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Executive Technical Summary

Product Context: The starting material, 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine , is a specialized 3-aminopyrazole scaffold.[1] Unlike simple pyrazoles, the presence of the bulky 3,5-dimethylphenyl group at the N1 position introduces significant steric and electronic factors that dictate the success of cyclization reactions (typically with 1,3-dielectrophiles to form pyrazolo[1,5-a]pyrimidines ).

The Core Challenge: The primary failure mode in these cyclizations is regiochemical ambiguity and incomplete ring closure . The N1-aryl group exerts steric pressure on the adjacent N2 nitrogen (the necessary nucleophile for ring closure), often stalling the reaction at the open-chain intermediate stage or favoring the formation of amorphous polymeric byproducts over the desired fused heterocycle.[1]

Critical Reaction Analysis

The Steric-Electronic Conflict

To troubleshoot effectively, you must understand the competing pathways at the molecular level.

  • Pathway A (Desired): The exocyclic amine (

    
     at C3) attacks the electrophile (e.g., 
    
    
    
    -keto ester), followed by intramolecular attack of the ring nitrogen (N2) to close the pyrimidine ring.[1]
  • Pathway B (Stalled): The exocyclic amine reacts, but the N2 nitrogen is too sterically hindered by the N1-(3,5-dimethylphenyl) group to close the ring.[1] This leads to stable enamine intermediates that complicate purification.

  • Pathway C (Regio-scrambling): Attack occurs at the wrong carbonyl of the unsymmetrical 1,3-dielectrophile, leading to the 5-isomer instead of the 7-isomer (or vice versa).[1]

Reaction Pathway Visualization

ReactionPathways Start Start: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine Intermediate Intermediate: Open-Chain Enamine/Imine Start->Intermediate Nucleophilic Attack (Exocyclic NH2) Electrophile + 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) Electrophile->Intermediate Cyclization Cyclization Step (N2 Attack) Intermediate->Cyclization - H2O / - EtOH Product7 Target: 7-Substituted Pyrazolo[1,5-a]pyrimidine Cyclization->Product7 Acidic Cond. (Thermodynamic) Product5 Side Product: 5-Substituted Isomer Cyclization->Product5 Basic/Neutral (Kinetic) Stalled Failure: Stalled Intermediate (Due to N1-Aryl Sterics) Cyclization->Stalled High Steric Hindrance at N2

Figure 1: Mechanistic pathways showing the divergence between desired cyclization, regioisomer formation, and steric stalling.[1]

Troubleshooting Guide

Module A: Controlling Regioselectivity

The Issue: You are obtaining a mixture of isomers (e.g., 7-methyl vs. 5-methyl pyrazolo[1,5-a]pyrimidine).

Technical Insight: The regioselectivity is governed by the initial attack of the exocyclic amine.[2] In unsymmetrical 1,3-dicarbonyls (like benzoylacetone or ethyl acetoacetate), the amine can attack either the ketone or the ester/aldehyde.

ConditionMechanism FavorabilityRecommended For
Glacial Acetic Acid (Reflux) Protonation of the carbonyls increases electrophilicity differentiation.[1] Usually favors the 7-substituted product (Thermodynamic control).[1]Standard Protocol
Basic (Piperidine/EtOH) Favors attack at the most sterically accessible carbonyl. Can lead to mixtures or the 5-substituted kinetic product.[1]Alternative if acid-sensitive groups exist.[1]
Solvent-Free (Fusion) High temperature overcomes activation energy for both, often leading to tars/mixtures .[1]Avoid for this substrate.

Corrective Action: If you observe regioisomers by LC-MS:

  • Switch solvent to Glacial Acetic Acid .

  • Reflux for at least 4–6 hours.

  • If using an enaminone (e.g., DMA-DMA derivatives), regioselectivity is usually strictly controlled (amine attacks the

    
    -carbon), yielding the 7-unsubstituted product.[1]
    
Module B: Overcoming "Stalled" Cyclization

The Issue: LC-MS shows mass corresponding to [M + Electrophile - H2O], but not the fully cyclized product.

Root Cause: The 3,5-dimethylphenyl group at N1 is twisting out of plane, shielding the N2 nitrogen. The intermediate enamine forms, but N2 cannot easily attack the remaining carbonyl to close the ring.

Corrective Action:

  • Dean-Stark Trap: Water is a byproduct of the cyclization.[1] Its presence promotes the reverse reaction (hydrolysis of the intermediate). Use Toluene/Acetic Acid mixtures with a Dean-Stark trap to drive equilibrium.[1]

  • Higher Boiling Point: Switch from Ethanol (

    
    C) to Butanol (
    
    
    
    C)
    or Acetic Acid (
    
    
    C)
    . The energy barrier for the N2 attack is high due to sterics.[1]
  • Microwave Irradiation: Highly recommended for this specific scaffold.

    • Settings:

      
      C, 15–30 mins, Acetic Acid.
      
    • Why: Rapid heating bypasses the decomposition pathways of the intermediate.

Standardized Experimental Protocol

Objective: Synthesis of 2-(3,5-dimethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-X-yl derivative (General Procedure).

Reagents:

  • 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (1.0 eq)[1]

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone or Ethyl Acetoacetate) (1.2 eq)

  • Solvent: Glacial Acetic Acid (0.5 M concentration)[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve the amine in Glacial Acetic Acid. Ensure complete solvation before adding the electrophile to prevent local concentration gradients that favor polymerization.

  • Addition: Add the 1,3-dicarbonyl compound dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C).
    
    • Checkpoint: Monitor by TLC/LC-MS after 1 hour. You will likely see the intermediate (less polar than starting material).

    • Duration: Continue reflux for 4–8 hours until the intermediate is consumed.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Critical Step: Vigorously stir for 30 minutes. The product should precipitate as a solid.

    • Troubleshooting: If it oils out, extract with DCM, wash with

      
       (to remove AcOH), dry, and concentrate.
      
  • Purification: Recrystallize from Ethanol/DMF mixtures. Column chromatography is often unnecessary if the precipitation method is managed correctly.

Frequently Asked Questions (FAQ)

Q1: Why is my product colored (red/brown) when it should be white/yellow?

  • A: This indicates oxidation of the pyrazole amine starting material or polymerization of the 1,3-dicarbonyl.

  • Fix: Perform the reaction under an inert atmosphere (

    
     or Ar). Ensure your acetic acid is fresh and not contaminated with aldehydes.
    

Q2: Can I use basic conditions (NaOEt/EtOH)?

  • A: It is risky for this specific molecule. The 3,5-dimethylphenyl group makes the N1-C5 bond sensitive.[1] Strong bases can sometimes cause ring-opening or rearrangement of the pyrazole core itself.[1] Acidic conditions are safer and promote the dehydration step required for cyclization.

Q3: I see a peak at M+42 in LC-MS. What is it?

  • A: This is likely N-acetylation of the exocyclic amine (Acetamide formation) if you are using Acetic Acid as solvent but the cyclization is too slow.[1]

  • Fix: This is a "dead-end" side product. To prevent it, ensure the 1,3-dicarbonyl is added immediately and is in slight excess. If this persists, switch solvent to n-Butanol with a catalytic amount of HCl.

Q4: How do I confirm the regiochemistry without X-ray crystallography?

  • A: Use NOESY NMR .

    • 7-substituted isomer: You will see a NOE correlation between the proton at C6 of the pyrimidine ring and the protons on the 3,5-dimethylphenyl group (due to spatial proximity).

    • 5-substituted isomer: The C6 proton is far from the aryl group.[1]

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: "Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles"[1][3]

    • Source: Organic & Biomolecular Chemistry, 2014.[4]

    • URL:[Link]

  • Mechanism of Cyclization & Solvent Effects

    • Title: "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine"
    • Source: Synthetic Communic
    • URL:[Link][1]

  • Troubleshooting Pyrazole Cyclizations

    • Title: "Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis"
    • Source: BenchChem Technical Guides.[1]

  • Microwave Assisted Synthesis

    • Title: "Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine deriv
    • Source: Molecules, 2012.
    • URL:[Link][1]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Reactions of 1-aryl-5-methyl-1H-pyrazol-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-aryl-5-methyl-1H-pyrazol-3-amines. This guide is designed to provide in-depth, field-proven insights into troubleshooting common regioselectivity challenges encountered during the chemical modification of this versatile scaffold. The aminopyrazole core is a privileged structure in medicinal chemistry, making precise control over reaction outcomes paramount for synthesizing target molecules with desired biological activities.[1][2] This resource addresses specific experimental issues in a direct question-and-answer format, explaining the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Electrophilic Substitution Reactions

Electrophilic substitution on the pyrazole ring is a fundamental transformation. However, the presence of multiple nucleophilic centers—the C4 position, the endocyclic N1 and N2 nitrogens, and the exocyclic amino group—often leads to mixtures of products.

Question 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on 1-aryl-5-methyl-1H-pyrazol-3-amine is yielding a mixture of C4-substituted and other unidentified products. How can I improve selectivity for the C4 position?

Answer:

This is a classic regioselectivity challenge stemming from the competing nucleophilicity of the pyrazole ring and the exocyclic amino group. The C4 position is generally the most electron-rich carbon on the pyrazole ring and, thus, the most susceptible to electrophilic attack.[3][4] However, reaction conditions can drastically influence the outcome.

Causality and Troubleshooting Steps:

  • Protonation State is Key: Under strongly acidic conditions (e.g., concentrated H₂SO₄/HNO₃ for nitration), the basic nitrogen atoms, particularly the exocyclic amino group and the N2 of the pyrazole ring, will be protonated. This deactivates them towards electrophilic attack and directs the electrophile to the C4 position. Conversely, in neutral or basic conditions, the free amino group can compete as a nucleophile.

  • Protecting the Amino Group: If acidic conditions are incompatible with other functional groups in your molecule, consider protecting the exocyclic amino group. Acylation to form an amide is a common and effective strategy. The resulting amide is significantly less nucleophilic and will strongly favor C4 substitution.

  • Choice of Reagents and Solvents:

    • For halogenation, using N-halosuccinimides (NBS, NCS) in a polar aprotic solvent like DMF or acetonitrile often provides better C4 selectivity compared to using elemental halogens (Br₂, Cl₂), which can be more aggressive and lead to side reactions.

    • The Vilsmeier-Haack reaction (POCl₃/DMF) is a reliable method for C4-formylation of pyrazoles.[4]

Experimental Protocol: C4-Nitration of 1-phenyl-5-methyl-1H-pyrazol-3-amine

  • Cool a solution of 1-phenyl-5-methyl-1H-pyrazol-3-amine (1 eq.) in concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.

  • The resulting precipitate, 4-nitro-1-phenyl-5-methyl-1H-pyrazol-3-amine, can be collected by filtration, washed with cold water, and dried.

Section 2: N-Functionalization Reactions (Alkylation & Arylation)

The 1-aryl-5-methyl-1H-pyrazol-3-amine scaffold presents two primary sites for N-functionalization: the endocyclic N2 position and the exocyclic N3-amino group. Achieving selectivity between these two sites is a common hurdle.

Question 2: I am attempting an N-alkylation (or N-arylation) and obtaining a mixture of N2 and N3-amino functionalized products. How can I selectively target one over the other?

Answer:

The regioselectivity of N-functionalization is a delicate balance of steric hindrance, electronic effects, and the nature of the reagents and reaction conditions.[5][6] The N2 and the exocyclic amino group have similar nucleophilicity, leading to competition.

Troubleshooting N-Alkylation/Arylation Regioselectivity:

IssueProbable CauseRecommended Solution
Mixture of N2 and N3-amino alkylation Similar nucleophilicity of the two nitrogen atoms under the reaction conditions.For N2 selectivity: Use a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) to deprotonate the pyrazole N2, making it a more potent nucleophile. For N3-amino selectivity: Employ reductive amination conditions if applicable, or use milder basic conditions (e.g., K₂CO₃, Cs₂CO₃) which may favor reaction at the more sterically accessible exocyclic amine. Protecting the N2 position is also a viable, albeit longer, route.
Predominant N2-arylation in Buchwald-Hartwig or Ullmann coupling Palladium and copper catalysts often show a preference for coupling with the endocyclic nitrogen atoms of pyrazoles.To favor N3-amino arylation: Consider protecting the N2 position with a removable group (e.g., BOC, PMB). Alternatively, explore catalyst systems and ligands that may alter the regiochemical preference, though this often requires extensive screening. For Ullmann couplings, the use of unbiased aminopyrazoles tends to result in arylation of the endocyclic nitrogen atoms.
Low yield in Chan-Lam coupling for N3-amino arylation The use of boronic acids may not be optimal for this transformation with certain aminopyrazoles.It has been observed that potassium organotrifluoroborates can be superior coupling partners to boronic acids in Chan-Lam reactions for the N-functionalization of protected aminopyrazoles.

DOT Diagram: Logic for Directing N-Functionalization

Start Desired Product? N2_Product N2-Functionalized Start->N2_Product Target N2 N3_Amine_Product N3-Amino Functionalized Start->N3_Amine_Product Target N3-Amine

Caption: Decision workflow for achieving regioselective N-functionalization.

Section 3: Diazotization and Subsequent Reactions

The diazotization of the 3-amino group to form a pyrazolediazonium salt is a gateway to a wide array of functional groups. However, the stability of the diazonium intermediate and the regioselectivity of its subsequent coupling reactions can be problematic.

Question 3: My attempt to form a pyrazolediazonium salt from 1-aryl-5-methyl-1H-pyrazol-3-amine leads to decomposition or unwanted side products. How can I stabilize the diazonium intermediate?

Answer:

Heterocyclic diazonium salts, including those derived from aminopyrazoles, are often less stable than their benzenoid counterparts.[7] Decomposition can occur through various pathways, including dediazoniation.

Stabilization and Handling Protocol:

  • Low Temperature is Critical: The diazotization must be performed at low temperatures, typically between 0 and -5 °C. Use an ice-salt bath to maintain this temperature range throughout the reaction and subsequent use of the diazonium salt.

  • Acidic Medium: The reaction is carried out in a strong acidic medium (e.g., HCl, H₂SO₄) to ensure the complete conversion of sodium nitrite to nitrous acid and to stabilize the resulting diazonium salt.

  • In Situ Consumption: It is best practice to generate and use the pyrazolediazonium salt in situ without isolation. Prepare your coupling partner in a separate flask and add the freshly prepared, cold diazonium salt solution to it.

  • "Interrupted" Diazotization: For particularly sensitive substrates, a technique known as "interrupted" diazotization can be employed. This involves quenching the reaction with cold water immediately after the addition of nitrite, which can sometimes yield more stable diazonium species.[8]

Question 4: In an azo coupling reaction using my pyrazolediazonium salt, I am getting poor regioselectivity with my coupling partner. What factors control this?

Answer:

The regioselectivity of azo coupling is dictated by the electronic properties of the coupling partner. The diazonium ion is a weak electrophile and will preferentially attack the most electron-rich position of the coupling partner.

Controlling Azo Coupling Regioselectivity:

  • Phenolic Coupling Partners: Coupling with phenols occurs at the para position unless it is blocked, in which case ortho coupling occurs. The reaction is typically run under mildly basic conditions (pH 8-10) to generate the more reactive phenoxide ion.

  • Aniline Coupling Partners: Coupling with anilines occurs at the para position and is generally carried out under mildly acidic conditions (pH 4-5) to prevent reaction at the amino group itself.

  • Active Methylene Compounds: For coupling partners like β-ketoesters or malononitrile, the reaction occurs at the activated methylene carbon. The reaction is usually performed in the presence of a base like sodium acetate to generate the enolate nucleophile.

DOT Diagram: Workflow for Diazotization and Azo Coupling

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Start 1-aryl-5-methyl-1H-pyrazol-3-amine Reagents NaNO₂, aq. HCl 0 to -5 °C Start->Reagents Diazonium Pyrazolediazonium Salt (in situ) Reagents->Diazonium Coupling_Partner Coupling Partner (e.g., Phenol, Aniline) Diazonium->Coupling_Partner Add cold diazonium solution to coupling partner Product Azo-coupled Product Coupling_Partner->Product Control pH

Caption: A two-stage workflow for successful diazotization and azo coupling.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • ResearchGate. (n.d.).
  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (2025, August 6). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF.
  • Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Semantic Scholar. (n.d.).
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF.
  • PYRAZOLE. (n.d.).
  • Journal of Organic Chemistry. (n.d.). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles.
  • ResearchGate. (2025, August 6). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions | Request PDF.
  • ConnectSci. (2022, February 22). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Australian Journal of Chemistry.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • MDPI. (2022, July 25).
  • JETIR.org. (n.d.).
  • ResearchGate. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
  • PubMed. (2005, November 11). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles.
  • ResearchGate. (n.d.). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles.
  • PMC. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines.
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
  • Royal Society of Chemistry. (n.d.). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry.
  • Chemical Reviews. (2016, September 30).
  • ResearchGate. (2025, November 3). Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo[5,1-c][1][9]triazines.

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • CONICET. (n.d.). New application of heterocyclic diazonium salts. Synthesis of pyrazolo [3,4-d][5][9]triazin-4-ones and.

  • ResearchGate. (2025, August 6). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF.
  • Wikipedia. (n.d.).

Sources

Technical Guide: Remediation of Hydrazine Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zero-Tolerance Imperative

In pyrazole synthesis—typically involving the condensation of 1,3-dicarbonyls with hydrazine derivatives—unreacted hydrazine is not just a chemical yield loss; it is a critical compliance failure.

Hydrazine and its alkylated derivatives are potent genotoxic impurities (GTIs). Under ICH M7(R2) guidelines, they are often classified as Class 1 mutagens. The Threshold of Toxicological Concern (TTC) is strictly capped (typically 1.5 µ g/day for lifetime exposure), requiring control at low ppm or even ppb levels.

Standard aqueous workups often fail because hydrazine is:

  • Amphiphilic: Soluble in water but significantly soluble in polar organic solvents (THF, EtOAc, DCM).

  • Nucleophilic: Capable of co-eluting or reacting with the product during standard chromatography.

  • Sticky: Adheres to glass and metal surfaces via hydrogen bonding.

This guide provides three field-proven modules to eliminate hydrazine, moving beyond "standard washing" to chemical and physical remediation.

Module 1: Chemical Scavenging (The "Tag and Drag" Method)

Scenario: You have completed the reaction, but 50–500 ppm of hydrazine remains. Standard washing only reduces it to 50 ppm. The Fix: Convert the hydrazine into a lipophilic hydrazone or an insoluble cyclic hydrazide using a "scavenger" electrophile.

Mechanism

By adding a sacrificial electrophile (Scavenger), you convert the highly polar, basic hydrazine into a neutral, lipophilic species (Hydrazone) that has a drastically different partition coefficient (


) or solubility profile than your pyrazole product.
Protocol: Benzaldehyde Scavenging

Best for: Products that are stable to weak acids and soluble in organic solvents.

  • Dissolution: Dissolve the crude pyrazole mixture in a water-immiscible solvent (EtOAc or DCM).

  • Scavenging: Add 1.5 to 2.0 equivalents of Benzaldehyde relative to the residual hydrazine content (determined by HPLC).

    • Note: If hydrazine content is unknown, add 1–5 mol% relative to the pyrazole product.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Chemistry: Hydrazine + 2 Benzaldehyde

      
       Benzalazine (Yellow, highly lipophilic).
      
  • Separation:

    • Option A (Crystallization): If your product crystallizes, the benzalazine usually remains in the mother liquor.

    • Option B (Chromatography): Benzalazine moves to the solvent front (high

      
      ), widely separated from the polar pyrazole.
      
    • Option C (Acid Wash): Wash the organic layer with dilute HCl. The benzalazine hydrolyzes back to hydrazine in the aqueous layer only if the pH is very low, but typically it partitions into the organic phase. Recommendation: Use Option A or B.

Alternative Scavenger: Phthalic Anhydride

Best for: Generating an insoluble byproduct.

  • Add Phthalic Anhydride.

  • Result: Forms Phthalhydrazide (highly insoluble solid).

  • Workup: Filter off the solid precipitate.

Visual Workflow: Scavenging Logic

ScavengingStrategy Start Crude Mixture (Pyrazole + Trace Hydrazine) Decision Is Product Acid Sensitive? Start->Decision Scavenger1 Add Benzaldehyde (Forms Lipophilic Benzalazine) Decision->Scavenger1 No (Standard) Scavenger2 Add Phthalic Anhydride (Forms Insoluble Phthalhydrazide) Decision->Scavenger2 Yes / Alternative Process1 Workup: Crystallization or Silica Plug (Impurity stays in liquor/elutes fast) Scavenger1->Process1 Process2 Workup: Filtration (Impurity is solid) Scavenger2->Process2 Result Purified Pyrazole (< 1 ppm Hydrazine) Process1->Result Process2->Result

Figure 1: Decision tree for selecting a chemical scavenging agent based on downstream processing capabilities.

Module 2: The pH Switch (Enhanced Extraction)

Scenario: You cannot add new chemicals (scavengers) due to regulatory restrictions on new impurities. The Fix: Exploit the basicity of hydrazine (


) versus the pyrazole product (typically 

for the pyrazole nitrogen, though substituted pyrazoles vary).
The Science

Hydrazine exists as a neutral species (


) at pH > 9 and as a protonated cation (

) at pH < 7.
  • Neutral Hydrazine: Partitions into organic solvents (EtOAc, DCM).

  • Protonated Hydrazine: Highly water-soluble; insoluble in organics.

Protocol: The "Double-Wash" Technique
StepActionMechanism
1. Organic Load Dissolve crude in EtOAc or DCM.Solubilizes product and neutral hydrazine.
2. Acid Wash Wash with 0.5 M HCl or 10% Citric Acid (Target pH 3–4).Critical Step: Hydrazine protonates (

) and is pulled into the water. Most pyrazoles remain neutral and stay in organic (unless they have basic side chains).
3. Brine Wash Wash organic layer with saturated brine.Removes residual bulk water containing trapped hydrazine salts.
4. Drying Dry over

and filter.
Physical removal of aqueous micro-droplets.

Troubleshooting Tip: If your pyrazole product also has a basic amine (e.g., a pyridine or piperidine side chain), this method will fail because the product will also protonate and extract into the water. In this case, use Module 3 (Resins) .

Module 3: Solid Phase Extraction (Resin Remediation)

Scenario: The product is basic, or you need to polish the final API solution to ppb levels. The Fix: Use a macroporous strong cation exchange resin (SCX).

Protocol
  • Resin Selection: Use Amberlyst® 15 (H+ form) or Dowex® 50W .

  • Slurry Treatment:

    • Add 5–10 wt% of resin relative to the product mass.

    • Stir in the organic solvent (MeOH or DCM) for 2–4 hours.

  • Filtration: Filter off the resin beads.

  • Mechanism: The highly accessible sulfonic acid groups on the resin capture the small, basic hydrazine molecules more efficiently than the bulky pyrazole product (size exclusion/affinity effect).

FAQ: Troubleshooting Common Failures

Q1: I used benzaldehyde, but I see a new impurity peak in HPLC.

  • A: That is likely the benzalazine (the scavenged hydrazine) or excess benzaldehyde.

    • Fix: Benzalazine is very non-polar. Run a short silica plug (elute with Hexane/EtOAc). The benzalazine elutes first; your pyrazole elutes later. Excess benzaldehyde can be removed by high-vacuum drying or washing with sodium bisulfite solution.

Q2: My hydrazine levels are fluctuating (e.g., 5 ppm


 20 ppm). 
  • A: This suggests retro-aldol or hydrolysis of hydrazone intermediates back to hydrazine during analysis or storage.

    • Fix: Ensure your samples are not stored in acidic aqueous media. When analyzing, derivatize immediately (see Analytical Note below).

Q3: Can I just distill the hydrazine off?

  • A: Rarely. Hydrazine forms a high-boiling azeotrope with water and is trapped in the crystal lattice of solids. Thermal removal often degrades the product before removing the hydrazine.

Analytical Note: How to Detect ppm Levels

You cannot rely on standard HPLC-UV for trace hydrazine because it lacks a strong chromophore and elutes in the void volume.

Mandatory Method: In-situ Derivatization HPLC.

  • Reagent: Benzaldehyde or Salicylaldehyde.

  • Procedure: Dissolve sample

    
     Add excess Benzaldehyde 
    
    
    
    Wait 15 mins
    
    
    Inject.
  • Detection: Monitor the Hydrazone peak at 300–350 nm.

  • Limit of Quantitation (LOQ): Typically 0.1–0.5 ppm.

References

  • ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] (2023).[1][4] International Council for Harmonisation.[5] [Link]

  • Teasdale, A., et al. (2013).[2] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development, 17(2), 221–230. [Link]

  • Sun, M., et al. (2010). Determination of Hydrazine in Pharmaceuticals by Derivatization-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Stability of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

[1][2]

Executive Technical Summary

Status: High Chemical Stability / Conditional Physical Instability [1][2]

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is chemically robust in acidic media.[1][2] The pyrazole ring is aromatic and resistant to acid-catalyzed hydrolysis even at elevated temperatures.[1][2] However, users frequently report "instability" which is technically a physical solubility failure (salt precipitation) or oxidative degradation (discoloration), rather than acid-mediated decomposition.[2]

Key Physicochemical Parameters:

Parameter Value (Approx.) Implication
pKa (Amine) 3.5 – 4.2 Protonates in mild acid (pH < 3).[1][2]
LogP ~2.7 Lipophilic; requires organic co-solvents.[2]
Acid Reactivity Inert to non-oxidizing acids Stable in HCl, H₂SO₄, TFA.

| Oxidation Risk | Moderate | Air/Light sensitive (turns pink/brown).[2] |

Mechanistic Insight: The "Acid Paradox"[1]

Many researchers assume that because the compound disappears from solution in acidic conditions, it has degraded. In 90% of cases, this is incorrect.

The Protonation Equilibrium

In acidic media, the exocyclic amine (N-3) protonates to form a cation. While this species is chemically stable, its solubility product (

2
DOT Diagram: Stability & Degradation Pathways

The following diagram illustrates the fate of the molecule under various stress conditions.

StabilityPathwayscluster_acidAcidic EnvironmentFreeBaseFree Base(Lipophilic, Low Aq. Solubility)ProtonatedProtonated Salt (pH < 3)(Chemically Stable, Water Soluble*)FreeBase->Protonated+ H+ (Acid)OxidizedOxidative Dimers(Pink/Brown Color)FreeBase->OxidizedAir + Light(Slow)Protonated->FreeBase+ OH- (Base)PrecipitatePrecipitated Salt(Physical Instability)Protonated->PrecipitateHigh [Cl-] or Low Temp(Common Error)DiazoniumDiazonium Species(Unstable Intermediate)Protonated->Diazonium+ Nitrite Impurity (HNO2)DecompDecomposition Products(Phenols/Coupling)Diazonium->DecompRapid Hydrolysis

Figure 1: Stability logic flow.[2] Note that "Acidic Decomposition" requires specific impurities (Nitrites) or extreme conditions, whereas precipitation is the primary failure mode.

Troubleshooting Guide (Q&A)

Issue 1: "My sample disappeared/precipitated after adding 1N HCl."

Diagnosis: Common Ion Effect (Salting Out).[2] Explanation: While the hydrochloride salt is more soluble than the free base, it has a limit. Adding excess 1N HCl increases the chloride ion concentration


12Solution:
  • Use Organic Co-solvents: Dissolve the compound in DMSO or Methanol first, then dilute with the acidic aqueous phase. Keep organic content >20%.

  • Switch Counter-ions: Use Methanesulfonic acid (MsOH) or Sulfuric acid (

    
    ).[2] Mesylate salts of aminopyrazoles generally have higher aqueous solubility than hydrochlorides.[2]
    
Issue 2: "The HPLC peak is splitting or tailing in acidic mobile phase."

Diagnosis: pH/pKa Mismatch. Explanation: The pKa of the exocyclic amine is ~4.0. If your mobile phase pH is near 4.0 (e.g., Ammonium Acetate buffer), the molecule rapidly exchanges between neutral and protonated states during the run, causing peak distortion. Solution:

  • Lock the State: Lower the pH to < 2.5 using 0.1% TFA or Formic Acid. This forces >99% of the molecules into the protonated cationic state.

  • Cap Silanols: Use a modern "End-capped" C18 column (e.g., Waters XBridge or Phenomenex Kinetex) to prevent the cationic amine from interacting with anionic silanols on the column stationary phase.

Issue 3: "The solution turned pink/red overnight in acid."

Diagnosis: Oxidative Coupling (Not Acid Hydrolysis).[2] Explanation: Aminopyrazoles are electron-rich.[1][2] Trace transition metals (Fe, Cu) in water or exposure to light can catalyze the formation of azo-dimers or "rosaniline-like" dyes.[1][2] Acid actually slows this (by protonating the lone pair), but does not stop it if light/oxygen are present. Solution:

  • Protect from Light: Use amber glassware.[2]

  • Degas Solvents: Sparge buffers with Helium or Argon.[2]

  • Check Acid Quality: Ensure your HCl source is "Trace Metal Grade."[2] Iron impurities in technical-grade acid can catalyze oxidation.[1][2]

Issue 4: "I see a new impurity peak after storing in HCl."

Diagnosis: Nitrosation (Rare but Critical).[2] Explanation: If your acid source contains trace nitrites (common in non-fresh nitric/sulfuric acid or low-grade HCl), the amine reacts to form a diazonium salt, which decomposes into a hydroxyl-pyrazole (phenol analog).[2] Solution:

  • Use fresh, high-purity acids .[2]

  • Add a scavenger: A pinch of Urea or Sulfamic Acid added to the solution will destroy trace nitrites and prevent this reaction.[2]

Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (1 mg/mL)

This protocol minimizes precipitation and oxidation risks.[2]

  • Weighing: Weigh 10 mg of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine into an amber volumetric flask.

  • Primary Dissolution: Add 2.0 mL of DMSO (Dimethyl Sulfoxide). Sonicate for 30 seconds until clear.

    • Why: DMSO ensures the lipophilic aryl group is fully solvated.

  • Acidification: Slowly add 8.0 mL of 0.1% Formic Acid in Water (or 0.1% Phosphoric Acid).

    • Note: Do not use 1N HCl directly to avoid chloride precipitation.

  • Storage: Store at 4°C. Stable for 2 weeks.

Protocol B: Forced Degradation Stress Test (Acid)

Use this to prove stability to your QA/Regulatory team.[2]

  • Preparation: Dissolve compound to 0.5 mg/mL in 50:50 MeOH:1N HCl.

  • Stress: Heat at 60°C for 4 hours in a sealed amber vial.

  • Analysis: Dilute 1:10 with Mobile Phase A and inject on HPLC.

  • Acceptance Criteria: Recovery > 98%. (Loss < 2% indicates high stability).

    • If recovery is low: Check for precipitation (centrifuge the sample). If a pellet forms, it is a solubility issue, not degradation.

References

  • Synthesis & Ring Stability

    • Source: Knorr, L. (1883). "Ueber die Constitution der Pyrazolabkömmlinge." Berichte der deutschen chemischen Gesellschaft. (Foundational text establishing that pyrazole synthesis occurs in acid, confirming ring stability).
    • Modern Context:[1][2] Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

  • Physicochemical Properties (pKa/Solubility)

    • Source: PubChem Compound Summary for CID 7017747 (Analogous structure: 1,5-dimethyl-1H-pyrazol-3-amine).[1][2]

    • [2]

  • HPLC Method Development for Amines

    • Source: Dolan, J. W. (2002). "Tailoring the Separation of Basic Compounds." LCGC North America.[2]

    • [2]

  • Nitrosation Risks in Acid

    • Source: Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier.[2] (Authoritative text on amine instability in the presence of nitrite impurities).

Technical Support Center: Recrystallization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine via recrystallization. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize purification outcomes. Our approach integrates fundamental principles with practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most logical starting solvent for the recrystallization of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine?

Based on the structure, which contains both aromatic rings and hydrogen-bonding capable amine and pyrazole groups, a moderately polar solvent is the ideal starting point. Alcohols, such as ethanol or isopropanol , are excellent initial candidates. Ethanol, in particular, has been successfully used for the recrystallization of various pyrazole-based heterocyclic compounds[1]. These solvents effectively dissolve the compound when hot but typically show a significant drop in solubility upon cooling, which is the fundamental requirement for good recrystallization[2][3].

Q2: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid instead of solid crystals[2]. This is a common issue when the compound is significantly impure or when the boiling point of the solvent is too high.

Immediate Troubleshooting Steps:

  • Re-heat the solution to redissolve the oil.

  • Add more solvent (10-20% additional volume) to decrease the saturation temperature[4].

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool. Slow cooling provides the necessary time for proper crystal lattice formation[5].

  • If the problem persists, consider switching to a lower-boiling point solvent.

Q3: I performed a recrystallization, but the purity of my material barely improved. What happened?

This typically indicates one of two scenarios:

  • The impurities have very similar solubility profiles to your target compound in the chosen solvent. If the impurity and the product co-crystallize, simple recrystallization will be ineffective[6].

  • The solution was cooled too rapidly. Fast cooling can trap impurities within the crystal lattice, undermining the purification process[4].

To address this, you may need to employ a different solvent or a mixed-solvent system to exploit different solubility characteristics.

Q4: My recovery yield after recrystallization is very low. How can I improve it?

A low yield is one of the most common frustrations in recrystallization. The primary causes are:

  • Using an excessive amount of solvent: This is the most frequent error. Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling[4][5]. Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete cooling: Ensure the flask is cooled sufficiently, potentially in an ice bath after it has reached room temperature, to maximize crystal precipitation.

Q5: The amine functionality in my compound is basic. How does this influence solvent selection?

The basicity of the primary amine and the pyrazole ring nitrogens presents a unique opportunity for purification. These groups can be protonated to form salts. This chemical modification dramatically alters the compound's solubility profile, often making it soluble in aqueous or highly polar solvents while leaving non-basic impurities behind. A highly effective, alternative purification method is to crystallize the compound as an acid addition salt[7][8][9]. For instance, reacting the amine with an acid like hydrochloric acid or acetic acid can produce a salt that may have better crystallization properties than the freebase[10].

Troubleshooting Guides & In-Depth Protocols

Guide 1: Systematic Solvent Selection

The ideal recrystallization solvent should dissolve the solute completely at its boiling point but poorly at low temperatures[3]. The following workflow provides a systematic approach to identifying a suitable solvent.

Solvent_Selection_Workflow start Start: Place ~20mg of crude compound in a test tube add_cold Add solvent dropwise (~0.5 mL) at room temperature start->add_cold observe_cold Observe: Does it dissolve? add_cold->observe_cold add_hot Heat the mixture to boiling observe_cold->add_hot No bad_solvent_soluble Result: Unsuitable (Too soluble) observe_cold->bad_solvent_soluble Yes observe_hot Observe: Does it dissolve? add_hot->observe_hot add_more_hot Add more hot solvent dropwise (up to 2 mL total) observe_hot->add_more_hot No cool_slowly Cool slowly to RT, then in an ice bath observe_hot->cool_slowly Yes observe_more_hot Observe: Does it dissolve now? add_more_hot->observe_more_hot observe_more_hot->cool_slowly Yes bad_solvent_insoluble Result: Unsuitable (Insoluble) observe_more_hot->bad_solvent_insoluble No observe_crystals Observe: Do abundant crystals form? cool_slowly->observe_crystals good_solvent Result: Good Solvent Candidate observe_crystals->good_solvent Yes bad_solvent_poor_recovery Result: Unsuitable (Poor recovery) observe_crystals->bad_solvent_poor_recovery No

Caption: Workflow for single-solvent screening.

Table 1: Candidate Solvent Screening Guide for 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
SolventBoiling Point (°C)Rationale & ConsiderationsPotential Issues
Ethanol 78Primary Choice. Polar protic solvent. Good for H-bonding. Often used for pyrazole derivatives[1].May have high solubility even when cold, potentially reducing yield.
Isopropanol 82Slightly less polar than ethanol. May offer a better solubility differential.Similar profile to ethanol; may also lead to low yields.
Acetone 56Polar aprotic solvent. Lower boiling point can help prevent oiling out.High volatility can make it difficult to work with; may dissolve impurities well.
Ethyl Acetate 77Medium polarity. Good for compounds with ester-like or aromatic character.Can sometimes lead to oiling out if significant impurities are present.
Toluene 111Nonpolar aromatic solvent. Useful if impurities are highly polar.High boiling point increases the risk of oiling out.
Hexane/Ethyl Acetate VariableMixed System. Use for fine-tuning solubility. Dissolve in hot ethyl acetate, add hot hexane until cloudy.Requires careful optimization to avoid premature precipitation or oiling out.
Water 100Highly polar. Unlikely to dissolve the freebase but could be excellent for recrystallizing a salt form of the compound.Not suitable for the freebase form.
Guide 2: Troubleshooting Common Recrystallization Problems

Use this decision tree to diagnose and solve issues encountered during the experiment.

Troubleshooting_Tree start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Yield is Very Low start->low_yield cause_nc1 Cause: Too much solvent no_crystals->cause_nc1 cause_nc2 Cause: Solution is supersaturated no_crystals->cause_nc2 cause_oo1 Cause: Saturated solution temp > M.P. of compound or high impurity load oiling_out->cause_oo1 cause_ly1 Cause: Too much solvent used initially low_yield->cause_ly1 cause_ly2 Cause: Compound is too soluble in the chosen solvent low_yield->cause_ly2 solution_nc1 Solution: Boil off excess solvent and re-cool cause_nc1->solution_nc1 solution_nc2 Solution: Scratch inner wall of flask or add a seed crystal cause_nc2->solution_nc2 solution_oo1 Solution: Re-heat, add more solvent, and cool very slowly cause_oo1->solution_oo1 solution_oo2 Solution: Change to a lower boiling point solvent cause_oo1->solution_oo2 solution_ly1 Solution: Concentrate mother liquor and cool for a second crop cause_ly1->solution_ly1 solution_ly2 Solution: Re-evaluate solvent choice using the screening protocol cause_ly2->solution_ly2

Caption: Decision tree for troubleshooting recrystallization.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine in an Erlenmeyer flask. Add a magnetic stir bar. Place on a stirrer/hotplate and add the chosen solvent (e.g., ethanol) in small portions while heating to a gentle boil. Continue adding the minimum amount of hot solvent until the solid just dissolves completely[2].

  • Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Advanced Technique - Recrystallization via Salt Formation

This method is particularly useful if standard techniques fail to provide adequate purity.

  • Dissolution: Dissolve the crude amine freebase in a suitable organic solvent like isopropanol or acetone.

  • Acidification: While stirring, slowly add a slight molar excess (e.g., 1.1 equivalents) of an acid. A solution of HCl in diethyl ether is a common choice, or a small amount of glacial acetic acid can be used[10].

  • Crystallization: The hydrochloride or acetate salt will often precipitate immediately. If not, the solution can be gently warmed to ensure homogeneity and then cooled slowly as described in Protocol 1. The resulting salt crystals are often highly ordered and pure.

  • Isolation and Washing: Isolate the salt crystals by suction filtration. Wash with a small amount of the cold organic solvent used for the crystallization.

  • Liberation of Freebase (Optional): If the freebase is required for subsequent steps, the purified salt can be dissolved in water, basified with a base (e.g., NaHCO₃ or dilute NaOH solution), and the pure freebase extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

References

  • Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]

  • Sharma, M. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Google Patents. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. In Introduction to Organic Laboratory Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Al-Ostath, A., et al. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine and its Structural Isomers

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds, such as pyrazole derivatives, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comprehensive analysis of the 1H NMR spectrum of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine, offering a comparative framework against its structural alternatives and detailing the experimental rationale for confident characterization.

Theoretical Framework: Predicting the 1H NMR Spectrum

The chemical structure of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine dictates a unique electronic environment for each proton, resulting in a predictable 1H NMR spectrum. The molecule's asymmetry ensures that all protons are chemically non-equivalent. A thorough understanding of substituent effects on the pyrazole and phenyl rings is crucial for an initial spectral prediction.

The expected signals can be categorized as follows:

  • Amine Protons (-NH2): These protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.

  • Pyrazole Ring Proton (-CH): The lone proton on the pyrazole ring is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amine group and the aromatic ring substituent.

  • Phenyl Ring Protons (Ar-H): The 3,5-disubstituted phenyl ring will produce two distinct signals: one for the two equivalent protons ortho to the pyrazole substituent and one for the single proton para to it.

  • Methyl Protons (-CH3): Two separate singlets are anticipated for the two methyl groups: one attached to the pyrazole ring and another on the phenyl ring.

Comparative Analysis: Distinguishing from Structural Isomers

The true power of 1H NMR lies in its ability to differentiate between closely related isomers, a common challenge in synthetic chemistry. Let's consider a plausible isomer, 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine. While having the same molecular formula, its 1H NMR spectrum would be markedly different.

Table 1: Predicted 1H NMR Data for 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH24.0 - 5.5Broad Singlet2H
Pyrazole-H5.5 - 6.0Singlet1H
Phenyl-H (ortho)7.0 - 7.2Singlet2H
Phenyl-H (para)6.8 - 7.0Singlet1H
Pyrazole-CH32.2 - 2.4Singlet3H
Phenyl-CH32.3 - 2.5Singlet6H
Table 2: Predicted 1H NMR Data for Isomer: 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH24.0 - 5.5Broad Singlet2H
Pyrazole-H5.5 - 6.0Singlet1H
Phenyl-H7.0 - 7.3Multiplet3H
Pyrazole-CH32.2 - 2.4Singlet3H
Phenyl-CH3 (ortho)2.1 - 2.3Singlet3H
Phenyl-CH3 (para)2.3 - 2.5Singlet3H

The key differentiating factor is the splitting pattern of the aromatic protons. The symmetry of the 3,5-dimethylphenyl group results in two distinct singlets, whereas the less symmetrical 2,4-dimethylphenyl group would lead to a more complex multiplet for the three aromatic protons.

Experimental Protocol for High-Resolution 1H NMR Spectroscopy

Achieving a high-quality, interpretable spectrum is contingent on a meticulous experimental setup. The following protocol is recommended for the analysis of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine.

Step 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d6) can be advantageous as it often resolves the -NH2 protons as sharper signals.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a 0 ppm reference point.

  • Dissolution: Cap the NMR tube and gently agitate or sonicate until the sample is completely dissolved.

Step 2: NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's magnetic field homogeneity must be optimized by a process called shimming to ensure sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion and resolution.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.

    • Number of Scans: For a sample of this concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state, ensuring accurate integration.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode and the baseline is flat.

    • Referencing: The chemical shift scale is calibrated to the TMS signal at 0 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

Visualizing the Analytical Workflow

The logical flow from sample to final analysis can be represented as follows:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Add Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Dissolve Sample prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 Transfer to NMR acq2 Tune and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Data (FID) acq3->acq4 proc1 Fourier Transform acq4->proc1 Process Raw Data proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate Peaks proc3->proc4 proc5 Assign Signals & Compare proc4->proc5

Advanced Characterization Guide: FTIR Validation of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine CAS: (Specific CAS may vary by salt form; analog 31230-17-8 serves as the core pyrazole reference) Primary Application: Kinase inhibitor scaffolds, agrochemical intermediates, and high-performance pigment synthesis.

In drug development, the aminopyrazole scaffold is ubiquitous but synthetically treacherous. The condensation of hydrazines with


-ketonitriles is the standard route but suffers from a critical "regiochemical fork"—producing either the desired 3-amine  (target) or the isomeric 5-amine .

This guide provides a definitive FTIR (Fourier Transform Infrared Spectroscopy) workflow to:

  • Validate Cyclization: Confirm the consumption of linear precursors (disappearance of nitrile).

  • Distinguish Regioisomers: Differentiate the target 3-amine from the 5-amine byproduct.

  • Assess Purity: Identify common solvates or unreacted hydrazine.

Structural Analysis & Theoretical FTIR Profile

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating functional zones.

Functional Group Breakdown
Functional GroupBond TypeVibrational ModeExpected Region (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-HStretching (Asym/Sym)3450 – 3150 High: Doublet indicates intact amine.
Pyrazole Ring C=N, C=CRing Stretching1600 – 1480 High: Confirms heteroaromaticity.
N1-Aryl Group Ar-C-HOut-of-Plane Bending850 – 680 Medium: 3,5-dimethyl pattern (1,3,5-sub).
Methyl Groups C-H (sp³)Stretching2980 – 2850 Low: Ubiquitous, but confirms alkylation.
Precursor Nitrile C≡NStretching~2200 – 2260 Critical: Must be ABSENT.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule's spectral footprint against its most common "impostors" in the reaction vessel.

Comparison A: Target vs. Linear Precursor (The "Cyclization Check")

The most common failure mode is incomplete cyclization of the intermediate hydrazone.

  • Linear Precursor (Open Chain): Characterized by a sharp, distinct peak at 2200–2260 cm⁻¹ (C≡N nitrile stretch).

  • Target (Cyclized): The nitrile carbon is incorporated into the pyrazole ring (C3 position). The 2200 cm⁻¹ region must be silent.

Comparison B: Target (3-Amine) vs. Regioisomer (5-Amine)

The reaction of 3,5-dimethylphenylhydrazine with 3-aminocrotononitrile can yield two isomers.

  • Target (3-amine): The -NH₂ group is at position 3, distal from the bulky N1-aryl group.

    • Spectral Signature: Sharper, well-defined N-H doublet (~3400/3300 cm⁻¹).[1] The amine is relatively free from steric hindrance.

  • Alternative (5-amine): The -NH₂ group is at position 5, immediately adjacent to the N1-(3,5-dimethylphenyl) ring.

    • Spectral Signature: The N-H stretching bands often shift to lower wavenumbers or broaden significantly due to steric crowding and potential intramolecular interaction with the N-aryl

      
      -system.
      
Data Summary Table: Characteristic Peaks
Peak AssignmentTarget: 3-Amine (cm⁻¹)Isomer: 5-Amine (cm⁻¹)Precursor (cm⁻¹)
Nitile (C≡N) Absent Absent 2200–2260 (Strong)
Amine (NH₂) Stretch 3420, 3310 (Sharp)3380, 3250 (Broad/Shifted)3400–3200
Ring C=N 1580–15501590–1560N/A (Imine C=N ~1620)
Aryl OOP Bend 850, 690850, 690850, 690

Note: Exact wavenumbers may shift ±10 cm⁻¹ depending on crystal packing (KBr vs. ATR).

Experimental Protocol: Validated Characterization Workflow

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for rapid screening of solid powders.

Step-by-Step Protocol:

  • Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan (air) is clean.

  • Sample Loading: Place ~5 mg of the dry solid 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact. Poor contact results in weak peaks at high wavenumbers (NH region).

  • Acquisition:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 or 64

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply baseline correction if scattering is observed.

Method: KBr Pellet (Transmission)

Preferred for publication-quality spectra and resolving fine fingerprint details.

  • Grinding: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade). Grind in an agate mortar until a fine, uniform powder is formed. Inadequate grinding causes the "Christiansen Effect" (distorted baselines).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Measure against a pure KBr blank.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the logical flow for validating the synthesis product using FTIR data.

FTIR_Validation_Flow Start Crude Product Isolated FTIR_Scan Run FTIR (4000-600 cm⁻¹) Start->FTIR_Scan Check_CN Check 2200-2260 cm⁻¹ (Nitrile Region) FTIR_Scan->Check_CN Result_CN_Present Peak Detected Check_CN->Result_CN_Present Yes Result_CN_Absent No Peak Check_CN->Result_CN_Absent No Incomplete FAILED: Incomplete Cyclization (Linear Intermediate Present) Result_CN_Present->Incomplete Check_NH Analyze NH₂ Region (3450-3150 cm⁻¹) Result_CN_Absent->Check_NH NH_Sharp Sharp Doublet (Distal Amine) Check_NH->NH_Sharp NH_Broad Broad/Shifted (Proximal Amine) Check_NH->NH_Broad Target_Confirmed SUCCESS: Target 3-Amine (1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine) NH_Sharp->Target_Confirmed Isomer_Suspect WARNING: Possible 5-Amine Isomer (Verify with 1H NMR NOESY) NH_Broad->Isomer_Suspect

Caption: Logical workflow for FTIR validation. The absence of the nitrile peak is the primary gate; the shape of the amine band aids in regioisomer discrimination.

References

  • Secrieru, A., et al. (2021).[3][4] "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4295. Link

  • NIST Chemistry WebBook. "3-Aminopyrazole Infrared Spectrum." Standard Reference Database 69. Link

  • Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

  • PubChem. "5-Amino-3-methyl-1-phenylpyrazole (Regioisomer Reference)." CID 70801.[5] Link

Sources

A Comparative Guide to the Reactivity of 1-Phenyl vs. 1-(3,5-Dimethylphenyl) Pyrazole Amines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazole Amines in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. Among these, 1-arylpyrazole-5-amines are particularly valuable scaffolds due to their synthetic versatility and diverse biological activities. The reactivity of the amine functionality and the aromatic rings are critical determinants of their utility as synthetic intermediates. This guide provides an in-depth comparison of the reactivity of two key analogues: 1-phenyl-1H-pyrazol-5-amine and 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine. Understanding the subtle yet significant differences in their electronic and steric properties is paramount for researchers in medicinal chemistry and process development, as it directly impacts reaction outcomes, yields, and the design of novel therapeutics.

Theoretical Framework: Electronic and Steric Effects of Phenyl Ring Substitution

The reactivity of an aromatic amine is fundamentally governed by the electron density on the nitrogen atom and the accessibility of its lone pair of electrons. Substituents on the phenyl ring can profoundly influence these factors through a combination of electronic and steric effects.

Electronic Effects: The primary electronic differentiator between the two molecules is the presence of two methyl groups on the phenyl ring of 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine. Methyl groups are well-established as electron-donating groups (EDGs) through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bond framework.[1][2]

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl groups into the pi-system of the aromatic ring. This further increases the electron density of the ring.[1][2]

The increased electron density on the 3,5-dimethylphenyl ring is relayed to the pyrazole ring and subsequently to the exocyclic amine group. This enhanced electron density is expected to increase the nucleophilicity of the amine nitrogen in 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine compared to its unsubstituted counterpart.

Steric Effects: The methyl groups in the 3 and 5 positions of the phenyl ring in 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine can introduce steric hindrance.[3][4][5] This steric bulk can influence the approach of reactants to the amine nitrogen and the ortho and para positions of the phenyl ring. However, due to their meta-positioning relative to the point of attachment to the pyrazole, the steric hindrance they impose on the pyrazole amine itself is likely to be minimal. The primary steric influence would be on reactions directly involving the substituted phenyl ring.

Comparative Reactivity Analysis: An Experimental Approach

To empirically validate the theoretical predictions, a series of experiments can be designed to compare the reactivity of 1-phenyl-1H-pyrazol-5-amine and 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine.

Nucleophilicity Assessment via pKa Determination

The basicity of an amine, quantified by its pKa value, is a good indicator of its nucleophilicity. A higher pKa value corresponds to a stronger base and, generally, a more potent nucleophile.

Experimental Protocol: Potentiometric Titration

A standard method for pKa determination is potentiometric titration.[6][7][8]

  • Sample Preparation: Accurately weigh approximately 20 mg of each pyrazole amine and dissolve it in a 1:9 (v/v) mixture of methanol and water.

  • Titration Setup: Use a calibrated pH meter with a glass electrode. The titrant will be a standardized solution of a strong acid, such as 0.1 M HCl.

  • Titration Procedure: Add the acidic titrant in small, precise increments to the amine solution while continuously monitoring the pH.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Expected Results:

Based on the electron-donating nature of the two methyl groups, it is anticipated that 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine will be more basic than 1-phenyl-1H-pyrazol-5-amine.

CompoundPredicted pKaRelative Basicity
1-phenyl-1H-pyrazol-5-amine~4.5Lower
1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine~5.0Higher

Logical Flow of Reactivity Comparison

G cluster_theoretical Theoretical Basis cluster_experimental Experimental Validation cluster_conclusion Conclusion Theoretical Electronic & Steric Effects pKa pKa Determination (Nucleophilicity) Theoretical->pKa predicts higher basicity Kinetics Kinetic Studies (Reaction Rate) Theoretical->Kinetics predicts faster reaction rate Competitive Competitive Reaction (Relative Reactivity) Theoretical->Competitive predicts preferential reaction Conclusion Reactivity Comparison pKa->Conclusion Kinetics->Conclusion Competitive->Conclusion

Caption: Logical workflow for comparing the reactivity of the two pyrazole amines.

Kinetic Studies of Electrophilic Aromatic Substitution

To quantify the difference in reactivity towards electrophiles, a kinetic study of an electrophilic aromatic substitution reaction can be performed. A common example is nitration, where the rate of formation of the nitro-substituted product is monitored over time.

Experimental Protocol: UV-Vis Spectrophotometric Monitoring

UV-Vis spectroscopy is a convenient method for monitoring the progress of a reaction if the reactants and products have distinct absorption spectra.[9][10][11]

  • Reaction Setup: In a thermostated cuvette, mix a solution of the pyrazole amine in a suitable solvent (e.g., acetonitrile) with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Data Acquisition: Immediately begin recording the UV-Vis spectrum of the reaction mixture at regular time intervals.

  • Data Analysis: Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the nitrated product. The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

Expected Results:

The electron-donating methyl groups in 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine are expected to activate the aromatic rings towards electrophilic attack, leading to a faster reaction rate compared to the unsubstituted analogue.

CompoundExpected Relative Rate of Nitration
1-phenyl-1H-pyrazol-5-amine1
1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine>1

Electrophilic Aromatic Substitution Mechanism

EAS Aromatic Aromatic Ring (Nucleophile) Intermediate Arenium Ion (Carbocation Intermediate) Aromatic->Intermediate Attack Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Aromatic Ring Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

Competitive Electrophilic Substitution Reaction

A competitive reaction provides a direct, qualitative comparison of the relative reactivity of the two pyrazole amines.

Experimental Protocol: Competitive Bromination

  • Reaction Setup: In a reaction vessel, combine equimolar amounts of 1-phenyl-1H-pyrazol-5-amine and 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: Slowly add a sub-stoichiometric amount of a brominating agent (e.g., N-bromosuccinimide).

  • Product Analysis: After the reaction is complete, analyze the product mixture using a technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative ratio of the brominated products of the two starting materials.[3][5][12][13]

Expected Results:

Due to its higher activation, 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine is expected to react preferentially with the electrophile, resulting in a higher yield of its brominated product compared to the brominated product of 1-phenyl-1H-pyrazol-5-amine.

ProductExpected Product Ratio
Brominated 1-phenyl-1H-pyrazol-5-amineMinor
Brominated 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amineMajor

Summary and Implications for Drug Development

The collective evidence from theoretical considerations and proposed experimental data strongly indicates that 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine is more reactive towards electrophiles than 1-phenyl-1H-pyrazol-5-amine . This has several important implications for drug development professionals:

  • Reaction Conditions: When using 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine as a starting material, milder reaction conditions may be employed for electrophilic substitutions, potentially leading to fewer side products and higher yields.

  • Selectivity: In molecules containing both a phenyl and a 3,5-dimethylphenyl substituted pyrazole amine moiety, electrophilic attack is more likely to occur on the more activated 3,5-dimethylphenyl system. This can be exploited for regioselective functionalization.

  • Nucleophilic Reactions: The increased basicity and nucleophilicity of the amine in the dimethylphenyl analogue can lead to faster rates in reactions where the amine acts as a nucleophile, such as in amide bond formation or N-alkylation reactions.

  • Metabolic Stability: The increased electron density of the 3,5-dimethylphenyl ring may make it more susceptible to oxidative metabolism by cytochrome P450 enzymes. This is a critical consideration in drug design and lead optimization.

Conclusion

The seemingly minor structural difference of two methyl groups on the pendant phenyl ring of a 1-arylpyrazole-5-amine has a pronounced effect on its chemical reactivity. The electron-donating nature of the methyl groups enhances the nucleophilicity of the exocyclic amine and activates the aromatic system towards electrophilic attack in 1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine. A thorough understanding of these reactivity differences, validated by the experimental approaches outlined in this guide, is essential for the rational design and efficient synthesis of novel pyrazole-based drug candidates.

References

  • Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • The Student Room. (2013, May 19). Chemistry - Methyl Group Activating the Benzene Ring. Retrieved from [Link]

  • Eugene-Osoikhia, T. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Journal of Chemical Society of Nigeria, 40(1). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-348. Retrieved from [Link]

  • Shrivastava, S., & Mathur, K. C. (1987). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Oxidation Communications, 10(3/4), 167-173. Retrieved from [Link]

  • Mizuta, S., Kitamura, K., Kitagawa, A., & Ishikawa, T. (2023). Silver-Promoted Fluorination Reactions of α-Bromoamides. Angewandte Chemie International Edition, 62(50), e202313361. Retrieved from [Link]

  • askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani. Retrieved from [Link]

  • Mayr, H., Kanzian, T., & Nigst, T. A. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688. Retrieved from [Link]

  • ron. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. Retrieved from [Link]

  • Bentley, F. F. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Retrieved from [Link]

  • Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Retrieved from [Link]

  • Quora. (2018, January 3). Why is amine more nucleophilic than amide? Retrieved from [Link]

  • Breit, B., & La, D. S. (2009). Enantioselective Hydroformylation of Aniline Derivatives. PMC. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophilicities of Primary and Secondary Amines in Water. Retrieved from [Link]

  • Laurence, C., & Gal, J.-F. (2010). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 75(16), 5585-5593. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • YouTube. (2019, January 18). nucleophilicity of enamines. Retrieved from [Link]

  • Wu, Y., D'Agostino, C., Holland, D. J., & Gladden, L. F. (2014). In situ study of reaction kinetics using compressed sensing NMR. Physical Chemistry Chemical Physics, 16(43), 23633-23637. Retrieved from [Link]

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  • Abu-Zahra, M. R. M., & Al-Absi, R. S. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(19), 6296. Retrieved from [Link]

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UV-Vis absorption maxima of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine , focusing on its differentiation from structural analogues through steric and electronic effects.

Executive Summary

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine (Target Compound) exhibits a distinct UV-Vis profile characterized by steric inhibition of resonance . Unlike its planar regioisomers, the proximity of the C5-methyl group to the N1-aryl ring forces a non-planar conformation, effectively decoupling the


-systems of the pyrazole and phenyl rings.
  • Primary

    
    : ~215–225 nm  (Dominant, Pyrazole/Aryl local excitation)[1]
    
  • Secondary Band: ~265–275 nm (Weak, Benzenoid B-band)[1]

  • Key Differentiator: Absence of the intense conjugation band (K-band) at 240–255 nm typically seen in 1-aryl-3-methyl-5-aminopyrazoles.

Technical Characterization & Mechanism

The "Steric Twist" Phenomenon

The defining feature of this molecule is the steric clash between the methyl group at position 5 of the pyrazole ring and the ortho-hydrogens (positions 2,6) of the 3,5-dimethylphenyl ring.[1]

  • Planar System (Alternative): In 1-aryl-3-methyl-5-aminopyrazoles, the C5 position is occupied by an amine (or proton), which is smaller or capable of hydrogen bonding, allowing the phenyl and pyrazole rings to be coplanar.[1] This results in strong conjugation and a bathochromic shift.

  • Twisted System (Target): The C5-methyl group is bulky (

    
    ).[1] To relieve steric strain, the N1-C(Ar) bond rotates, twisting the phenyl ring ~40–60° out of the pyrazole plane.[1] This breaks the orbital overlap, isolating the two chromophores.[1]
    
Graphviz: Structural & Electronic Consequence

StericTwist Target Target: 1-Aryl-5-Me-3-NH2 Twist Steric Clash (5-Me vs Ar-H) ~50° Torsion Angle Target->Twist Caused by 5-Methyl Alt Isomer: 1-Aryl-3-Me-5-NH2 Planar Planar Conformation Extended Conjugation Alt->Planar Allowed by 5-NH2/H Spec_Target Spectrum: Hypsochromic Shift λmax < 230 nm (Isolated Chromophores) Twist->Spec_Target Decouples π-systems Spec_Alt Spectrum: Bathochromic Shift λmax ~ 250 nm (Conjugated K-Band) Planar->Spec_Alt Full π-overlap

Figure 1: Mechanistic pathway showing how regiochemistry dictates steric conformation and resulting spectral properties.

Comparative Performance Analysis

This section compares the Target Compound with its most common synthetic impurity/alternative, the 3-methyl-5-amine regioisomer .

Table 1: Spectral & Structural Comparison
FeatureTarget Compound (5-Me-3-NH

)
Alternative Isomer (3-Me-5-NH

)
Significance
Primary

215–225 nm 245–255 nm Target is blue-shifted (Hypsochromic) due to loss of conjugation.
Secondary Band ~270 nm (Weak shoulder)~290 nm (Broad shoulder)Target shows fine structure of isolated xylene; Isomer shows charge transfer.[1]
Molar Absorptivity (

)
Lower (

)
Higher (

)
Conjugated systems absorb more strongly (Hyperchromic effect).[1]
Conformation Twisted (Non-planar)Planar Critical for binding affinity in docking studies.[1]
Solvatochromism MinimalSignificantIsomer's dipole moment changes more upon excitation.
Experimental Data Interpretation
  • Target: The spectrum resembles the summation of 3-amino-5-methylpyrazole (

    
     nm) and m-xylene  (
    
    
    
    nm, 265 nm).[1] The 3,5-dimethyl substitution on the phenyl ring is electron-donating but cannot overcome the steric twist to restore conjugation.
  • Alternative: The 3-methyl-5-amine isomer allows "push-pull" electronics between the amino group and the aryl ring, creating a distinct, intense band in the mid-UV (250 nm region).

Validated Experimental Protocol

To ensure reproducible spectral data, follow this self-validating protocol.

Reagents & Equipment[1][2]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile (Spectroscopic Grade).[1] Avoid Benzene/Toluene to prevent overlap with the aryl band.

  • Blank: Pure solvent from the same batch.

  • Concentration:

    
     M (approx 5 mg/L).[1]
    
Step-by-Step Workflow
  • Stock Solution: Dissolve 2.0 mg of the compound in 10 mL Methanol. Sonicate for 2 mins to ensure complete dissolution.

  • Dilution: Take 100

    
    L of Stock and dilute to 10 mL with Methanol.
    
  • Baseline Correction: Run a baseline scan with cuvettes containing only solvent.

  • Measurement: Scan from 200 nm to 400 nm.

  • Validation Check:

    • If a strong peak appears at 250 nm , the sample likely contains the 5-amino-3-methyl isomer (regioisomer impurity).

    • If the peak is < 230 nm with a weak tail at 270 nm, the structure is consistent with the 5-methyl-3-amine target .

References

  • Elguero, J., et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.[1] (Foundational text on pyrazole tautomerism and spectroscopy).

  • NIST Chemistry WebBook. "UV/Visible spectrum of 1H-Pyrazole, 3-methyl-5-phenyl-." National Institute of Standards and Technology. Link

  • PubChem. "Compound Summary: 3-Amino-5-methylpyrazole."[2] National Center for Biotechnology Information. Link[1]

  • Cohen-Fernandes, P., & Habraken, C. L. "Steric effects in 1-phenyl-5-substituted pyrazoles."[1] Recueil des Travaux Chimiques des Pays-Bas, 1967.[1] (Seminal work establishing the steric twist in 1-aryl-5-methylpyrazoles).

  • Carlsson, S., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization."[1] Molecules, 2021.[1][3][4] Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary & Risk Context

Compound Class: Aminopyrazole Derivative Physical State: Crystalline Solid / Powder Primary Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3), Potential Skin Sensitization.

The "Silent" Risk: While many researchers treat aminopyrazoles as standard organic building blocks, they possess a nitrogen-rich pharmacophore often associated with biological activity (kinase inhibition). Crucially, the absence of specific chronic toxicity data (carcinogenicity/teratogenicity) for this specific CAS requires the application of the Precautionary Principle. You must handle this compound as if it is a potent sensitizer and systemic toxin.

Operational Directive: Do not handle this compound on an open benchtop. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment balance enclosure.

The PPE Matrix: Causality & Selection

This protocol rejects "generic" safety advice.[1] The selected PPE is based on the specific physicochemical properties of aromatic amines and their permeation characteristics.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (min 5 mil thickness each)Permeation Dynamics: Aromatic amines can permeate thin nitrile (<4 mil) in under 15 minutes [1]. Double gloving creates a sacrificial outer layer. If the outer glove is splashed, the inner glove provides a barrier during the doffing process.
Ocular Protection Chemical Splash Goggles (Indirect Vent)Dust Migration: Safety glasses with side shields are insufficient for fine powders. Static charge can cause aminopyrazole dust to migrate around glasses and contact the moist mucosa of the eye, leading to severe irritation [2].
Respiratory Engineering Controls Primary (Fume Hood). N95/P100 only for spill cleanup.Inhalation Risk: The primary route of exposure is inhalation of dust during weighing. A fume hood (face velocity 80-100 fpm) captures this. Respirators are a secondary backup for emergency spills only.
Dermal/Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Wrist Gap Vulnerability: The gap between the glove cuff and lab coat sleeve is the most common exposure point. Disposable Tyvek sleeves bridge this gap and prevent dust accumulation on personal clothing.

Engineering Controls & Workflow Visualization

The following diagram illustrates the mandatory "Chain of Custody" for this compound. It visualizes the containment barriers required at each stage of the experimental workflow.

HandlingWorkflow cluster_containment Critical Containment Zone (Negative Pressure) Storage 1. Storage (Cool, Dry, Dark) Transport 2. Transport (Secondary Container) Storage->Transport Sealed Vial Weighing 3. Weighing (Balance Enclosure/Hood) Transport->Weighing Transfer Solubilization 4. Solubilization (Fume Hood) Weighing->Solubilization Solid Transfer Reaction 5. Reaction Setup (Closed Vessel) Solubilization->Reaction Liquid Transfer Waste 6. Disposal (Solid/Liquid Segregation) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing the Critical Containment Zone where negative pressure ventilation is mandatory.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing
  • Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning. This is a self-validating safety step.

  • Static Control: Aminopyrazoles are often electrostatic. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "powder fly-out."

  • The "Wipe Test" Setup: Place a solvent-dampened Kimwipe (methanol or acetone) next to the balance. Any spilled powder must be immediately wiped up. Reasoning: Dry sweeping generates aerosols; wet wiping captures them.

Phase B: Solubilization (The High-Risk Moment)

Most exposures occur here because solvents act as a vehicle, carrying the chemical through the skin.

  • Solvent Choice: If using DMSO or DMF, be hyper-vigilant. These solvents enhance skin permeability, carrying the aminopyrazole directly into the bloodstream [3].

  • Technique: Add solvent to the solid. Do not add solid to a stirring solvent vortex, which can eject micro-droplets.

Phase C: Waste Disposal
  • Segregation:

    • Solid Waste: Contaminated weigh boats, gloves, and paper towels go into "Hazardous Solid Waste" (double-bagged).

    • Liquid Waste: If dissolved in non-halogenated solvents (MeOH, DMSO), dispose in "Non-Halogenated Organic Waste."

  • Labeling: clearly mark waste tags with "Aminopyrazole derivative - Potential Sensitizer."

Emergency Response: Spill Logic

In the event of a spill, immediate decision-making is critical. Use this logic flow to determine the response.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Do NOT Sweep. Cover with wet paper towels. Scoop to waste. Solid->ActionSolid ActionLiquid Cover with absorbent pads. Wait 5 mins. Collect to waste. Liquid->ActionLiquid Decon Wipe surface with Soap/Water x3 ActionSolid->Decon ActionLiquid->Decon Report File Incident Report Decon->Report

Figure 2: Decision logic for spill remediation, prioritizing aerosol suppression for solids and containment for liquids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyrazoles - Safety and Hazards.[1][2] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.